6-Hydroxy-TSU-68
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-12(5-6-17(22)23)10(2)19-15(9)8-14-13-4-3-11(21)7-16(13)20-18(14)24/h3-4,7-8,19,21H,5-6H2,1-2H3,(H,20,24)(H,22,23)/b14-8+ |
InChI Key |
YEVBDKUJUCJAMN-RIYZIHGNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of 6-Hydroxy-TSU-68: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the mechanism of action of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as SU6668 or Orantinib). 6-Hydroxy-TSU-68 is a known metabolite of TSU-68.[1] However, specific pharmacological data for this compound is not extensively available in the public domain. The information presented herein is based on the well-characterized parent compound, TSU-68, under the assumption that the metabolite may exhibit a similar mechanism of action.
Executive Summary
TSU-68 is a potent, orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor angiogenesis and growth.[2][3][4] Its primary mechanism of action involves the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic domains of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[2][5][6][7] By simultaneously targeting these key signaling pathways, TSU-68 exerts broad anti-angiogenic and anti-tumor effects, leading to the inhibition of tumor growth and, in some preclinical models, the regression of established tumors.[6][8][9]
Molecular Targets and Inhibitory Activity
The primary molecular targets of TSU-68 are the receptor tyrosine kinases VEGFR-2 (KDR/Flk-1), PDGFRβ, and FGFR1.[5][10] It also demonstrates inhibitory activity against c-Kit and Aurora kinases B and C.[2][8][10] TSU-68 acts as a competitive inhibitor with respect to ATP, preventing the autophosphorylation and subsequent activation of these receptors.[5][6][7]
Quantitative Inhibitory Data
The inhibitory potency of TSU-68 against its primary targets has been quantified in various in vitro assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Target Kinase | Inhibition Constant (Ki) | Assay Type | Reference |
| PDGFRβ | 8 nM | Cell-free autophosphorylation | [5][11] |
| FGFR1 | 1.2 µM | Cell-free trans-phosphorylation | [5][11] |
| VEGFR1 (Flt-1) | 2.1 µM | Cell-free trans-phosphorylation | [5][11] |
| Target/Process | IC50 | Cell Line/Assay Type | Reference |
| PDGFRβ | 0.06 µM | Receptor Tyrosine Kinase Assay | [10] |
| VEGFR-2 (KDR) | 2.4 µM | Receptor Tyrosine Kinase Assay | [10] |
| FGFR1 | 3.0 µM | Receptor Tyrosine Kinase Assay | [10] |
| c-Kit | 0.1 - 1 µM | Tyrosine autophosphorylation in MO7E cells | [5] |
| SCF-induced proliferation | 0.29 µM | MO7E cells | [8] |
| VEGF-driven mitogenesis | 0.34 µM | HUVECs | [5] |
| FGF-driven mitogenesis | 9.6 µM | HUVECs | [5] |
| Aurora Kinase B | 35 nM | Kinase Assay | [8][10] |
| Aurora Kinase C | 210 nM | Kinase Assay | [8][10] |
| EGFR | >100 µM | Receptor Tyrosine Kinase Assay | [10] |
Signaling Pathways
TSU-68's inhibition of VEGFR, PDGFR, and FGFR disrupts multiple downstream signaling cascades crucial for tumor angiogenesis, cell proliferation, and survival.
VEGFR Signaling Pathway Inhibition
By targeting VEGFR-2, TSU-68 blocks the primary signaling pathway for tumor angiogenesis. This inhibition prevents the proliferation and migration of endothelial cells, leading to a reduction in tumor vascularization.
PDGFR Signaling Pathway Inhibition
TSU-68's potent inhibition of PDGFRβ disrupts signaling in pericytes and stromal cells, which are essential for the structural integrity and maturation of tumor blood vessels.
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the mechanism of action of TSU-68.
Receptor Tyrosine Kinase Inhibition Assay (Cell-free)
Objective: To determine the in vitro inhibitory activity of TSU-68 against isolated receptor tyrosine kinases.
Methodology:
-
The kinase domains of Flk-1, FGFR1, and PDGFRβ are expressed and purified.
-
Kinase reactions are initiated by combining the purified kinase, a specific peptide substrate, and ATP in a reaction buffer.
-
TSU-68, at varying concentrations, is pre-incubated with the kinase prior to the addition of ATP to assess its inhibitory effect.
-
The phosphorylation of the substrate is measured, typically through the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP or by using phosphorylation-specific antibodies in an ELISA format.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition (e.g., competitive with ATP), kinetic studies are performed by varying the concentrations of both the inhibitor and ATP.
Cellular Phosphorylation Assay
Objective: To assess the ability of TSU-68 to inhibit growth factor-induced receptor phosphorylation in a cellular context.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or NIH-3T3 cells overexpressing the target receptor are cultured to near confluence and then serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-treated with various concentrations of TSU-68 for a specified period (e.g., 1-2 hours).
-
The cells are then stimulated with a specific ligand (e.g., VEGF, PDGF, or bFGF) for a short duration (e.g., 5-15 minutes) to induce receptor autophosphorylation.
-
Following stimulation, the cells are lysed, and total protein is quantified.
-
Equal amounts of protein from each sample are subjected to immunoprecipitation with an antibody specific for the receptor of interest.
-
The immunoprecipitated proteins are then separated by SDS-PAGE, transferred to a membrane, and immunoblotted with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TSU-68 in a living organism.
Methodology:
-
Human tumor cells (e.g., C6 glioma, A375 melanoma, Colo205 colon) are subcutaneously implanted into immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
The mice are then randomized into control (vehicle) and treatment groups.
-
TSU-68 is administered orally or via intraperitoneal injection at various dose levels and schedules (e.g., once daily).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised, weighed, and processed for histological or immunohistochemical analysis to assess parameters such as microvessel density (an indicator of angiogenesis) and apoptosis.
Conclusion
The mechanism of action of TSU-68 is centered on its ability to potently and simultaneously inhibit the receptor tyrosine kinases VEGFR, PDGFR, and FGFR. This multi-targeted approach disrupts key signaling pathways that are fundamental to tumor angiogenesis, growth, and survival. While specific data on the metabolite this compound is limited, the well-documented activity of the parent compound provides a strong foundation for understanding its potential pharmacological effects. Further research is warranted to fully elucidate the specific activity and contribution of this compound to the overall clinical profile of Orantinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
6-Hydroxy-TSU-68: A Technical Overview of its Discovery and Synthesis
This technical guide provides an in-depth overview of the discovery and synthesis pathway of 6-Hydroxy-TSU-68, a principal metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (also known as Orantinib or SU6668). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Discovery of this compound
This compound was identified as a metabolite of TSU-68 through in vitro studies investigating the biotransformation of TSU-68 in human liver microsomes.[1] The parent compound, TSU-68, is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[2][3] Understanding the metabolism of TSU-68 is crucial for characterizing its pharmacokinetic profile and potential drug-drug interactions.
The discovery hinged on experiments utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes. These studies revealed that the formation of this compound is primarily catalyzed by the CYP1A1 and CYP1A2 isoforms.[4][5] This metabolic pathway is characterized by the hydroxylation of the indole (B1671886) ring of the TSU-68 molecule. The formation of this metabolite is also associated with the autoinduction of TSU-68 metabolism, where the drug itself increases the expression of the enzymes responsible for its own breakdown.[4][5]
Synthesis Pathway
The synthesis of this compound is a two-stage process, beginning with the chemical synthesis of the parent drug, TSU-68, followed by its metabolic conversion.
Stage 1: Chemical Synthesis of TSU-68 (SU6668)
The chemical synthesis of TSU-68 is based on the condensation of two key intermediates: 3-formyl-2,4-dimethyl-1H-pyrrole-5-propanoic acid and 2-oxindole. This synthesis route is a variation of the methods developed for substituted 3-[(pyrrol-2-yl)methylidenyl]indolin-2-ones.
Caption: Chemical synthesis pathway of TSU-68.
Stage 2: Biotransformation to this compound
The synthesized TSU-68 undergoes hydroxylation to form this compound. This is an enzymatic process primarily occurring in the liver.
Caption: Biotransformation of TSU-68 to this compound.
Quantitative Data
Currently, there is limited publicly available quantitative data on the specific biological activity (e.g., IC50, Ki) of this compound. The primary focus of research has been on the parent compound, TSU-68. The table below summarizes the inhibitory activities of TSU-68 against various receptor tyrosine kinases.
| Target Kinase | Inhibition Value (Ki) | Inhibition Value (IC50) | Reference |
| PDGFRβ | 8 nM | 0.06 µM | [3][6] |
| Flt-1 (VEGFR1) | 2.1 µM | - | [3] |
| Flk-1/KDR (VEGFR2) | - | 2.43 µM | [7] |
| FGFR1 | 1.2 µM | 3.04 µM | [3][7] |
| c-Kit | - | 0.1 - 1 µM | [8] |
| EGFR | - | > 100 µM | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Metabolism of TSU-68 in Human Liver Microsomes
Objective: To identify the metabolites of TSU-68 formed by human liver enzymes.
Materials:
-
TSU-68
-
Pooled human liver microsomes (from multiple donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS)
Procedure:
-
A reaction mixture is prepared containing human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in potassium phosphate buffer.
-
TSU-68 is added to the mixture at a specific concentration (e.g., 10 µM).
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out at 37°C for a set time (e.g., 60 minutes), with gentle shaking.
-
The reaction is terminated by adding an equal volume of cold acetonitrile.
-
The mixture is centrifuged to precipitate the proteins.
-
The supernatant is collected and analyzed by LC-MS to identify and quantify the parent drug and its metabolites.
Identification of CYP Isoforms Involved in this compound Formation
Objective: To determine which specific cytochrome P450 enzymes are responsible for the formation of this compound.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)
-
TSU-68
-
NADPH regenerating system
-
Appropriate buffers for each enzyme
-
LC-MS system
Procedure:
-
Individual reaction mixtures are prepared for each recombinant CYP isoform. Each mixture contains a specific CYP enzyme, the NADPH regenerating system, and the appropriate buffer.
-
TSU-68 is added to each reaction mixture.
-
The reactions are initiated and incubated as described in the previous protocol.
-
The reactions are terminated, and the samples are prepared for LC-MS analysis.
-
The formation of this compound in each reaction is quantified. The activity of each CYP isoform is determined by the amount of the metabolite produced.
Caption: Experimental workflows for metabolite and CYP isoform identification.
Signaling Pathways of the Parent Compound (TSU-68)
TSU-68 exerts its anti-angiogenic and anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, migration, and survival. The activity profile of this compound is not yet fully elucidated, but it is crucial to understand the pathways affected by the parent compound.
Caption: Signaling pathways inhibited by TSU-68.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
6-Hydroxy-TSU-68: A Technical Guide to the Metabolite of the Kinase Inhibitor TSU-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSU-68 (Orantinib, SU6668) is a synthetic, orally active small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. The metabolism of TSU-68 is a critical aspect of its pharmacokinetic profile and can influence its efficacy and potential for drug-drug interactions. This technical guide provides an in-depth overview of 6-Hydroxy-TSU-68, a significant metabolite of TSU-68, focusing on its formation, analytical characterization, and potential biological significance.
Formation of this compound
The primary route of TSU-68 metabolism is through hepatic oxidation, leading to the formation of hydroxylated metabolites. The most prominent of these is this compound. This biotransformation is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system located in the liver.
In Vitro Metabolism and Cytochrome P450 Isoform Identification
Studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of TSU-68. Research by Kitamura et al. identified this compound as a metabolite formed through the hydroxylation of the parent compound. Their work further pinpointed the specific CYP isoforms responsible for this reaction.
Key Findings:
-
Primary Metabolite: this compound is a major metabolite of TSU-68 in human liver microsomes.
-
CYP Isoforms Involved: The formation of this compound is primarily mediated by CYP1A1 and to a lesser extent by CYP1A2 .
-
Autoinduction: TSU-68 has been observed to induce its own metabolism, a phenomenon known as autoinduction. This is attributed to the induction of CYP1A1 and CYP1A2 expression by TSU-68, leading to an increased rate of its own hydroxylation over time.[1]
Metabolic Pathway Diagram
The metabolic conversion of TSU-68 to this compound can be visualized as follows:
Caption: Metabolic conversion of TSU-68 to this compound.
Experimental Protocols
This section details the methodologies employed for the identification and characterization of this compound.
In Vitro Incubation with Human Liver Microsomes
This protocol is based on the methods described for studying the metabolism of TSU-68.
Objective: To generate and identify metabolites of TSU-68 in an in vitro system mimicking hepatic metabolism.
Materials:
-
TSU-68
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) and TSU-68 (at a concentration relevant to therapeutic levels, e.g., 1-10 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Collection: Collect the supernatant for analysis by LC-MS/MS.
LC-MS/MS Analysis for Metabolite Identification and Quantification
Objective: To separate, identify, and quantify TSU-68 and its metabolites from the in vitro incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Typical LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a set time to elute compounds of varying polarity.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Typical MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for initial metabolite screening and product ion scan (PIS) or multiple reaction monitoring (MRM) for targeted analysis and quantification.
-
Precursor and Product Ions:
-
TSU-68: The precursor ion ([M+H]+) would be selected, and characteristic product ions would be monitored.
-
This compound: The precursor ion would be 16 Da higher than that of TSU-68 due to the addition of an oxygen atom. Product ion scans would be performed to confirm the structure.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro metabolism and analysis.
Quantitative Data
While the primary literature confirms the formation of this compound, detailed public quantitative data on its formation kinetics and plasma concentrations in clinical settings are limited. The focus of many studies has been on the pharmacokinetics of the parent drug, TSU-68. However, based on the principles of drug metabolism, the following table outlines the key quantitative parameters that would be determined in relevant studies.
Table 1: Key Quantitative Parameters for this compound Formation
| Parameter | Description | Typical Method of Determination | Significance |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Enzyme kinetics assays with varying TSU-68 concentrations in liver microsomes. | Indicates the affinity of the CYP enzyme for TSU-68. |
| Vmax (Maximum Reaction Velocity) | The maximum rate of this compound formation. | Enzyme kinetics assays with saturating TSU-68 concentrations. | Reflects the catalytic efficiency of the enzyme. |
| Intrinsic Clearance (CLint) | The ratio of Vmax to Km (Vmax/Km). | Calculated from enzyme kinetics data. | Represents the intrinsic ability of the liver to metabolize TSU-68. |
| Metabolite Ratio | The ratio of the concentration of this compound to TSU-68. | LC-MS/MS analysis of plasma or microsomal incubation samples. | Provides an indication of the extent of metabolism. |
Biological Activity of this compound
Currently, there is a lack of publicly available data specifically detailing the biological activity of this compound. The pharmacological activity of drug metabolites can range from being inactive to having similar, reduced, or even enhanced activity compared to the parent compound. In some cases, metabolites can also exhibit a different pharmacological profile or contribute to off-target effects and toxicity.
Given that this compound retains the core pharmacophore of TSU-68, it is plausible that it may retain some level of inhibitory activity against the target kinases (VEGFR-2, FGFR1, and PDGFRβ). To assess this, a systematic screening of its biological activity would be necessary.
Proposed Experimental Workflow for Biological Activity Screening
Caption: Proposed workflow for screening this compound activity.
Conclusion
This compound is a key metabolite of the multi-targeted tyrosine kinase inhibitor TSU-68, formed primarily through CYP1A1 and CYP1A2-mediated hydroxylation in the liver. The phenomenon of autoinduction, where TSU-68 increases the expression of these enzymes, is an important consideration in its long-term dosing and potential for drug interactions. While detailed experimental protocols for its identification and quantification have been established, a significant knowledge gap remains regarding its biological activity. Further investigation into the kinase inhibitory and cellular effects of this compound is crucial for a comprehensive understanding of the overall pharmacological and toxicological profile of TSU-68. This knowledge will be invaluable for optimizing therapeutic strategies and ensuring patient safety in the clinical application of this anti-angiogenic agent.
References
Pharmacokinetic Profile of TSU-68 and its Metabolite 6-Hydroxy-TSU-68: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSU-68 (also known as Orantinib or SU6668) is an orally administered, multi-targeted receptor tyrosine kinase inhibitor. It exerts its anti-angiogenic and anti-tumor effects by targeting key signaling pathways involved in tumor growth and vascularization. TSU-68 primarily inhibits the kinase activities of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2][3][4]. One of its identified metabolites is 6-Hydroxy-TSU-68. This technical guide provides a comprehensive overview of the pharmacokinetic profile of TSU-68, based on available clinical trial data. While this compound has been identified as a metabolite, detailed pharmacokinetic data for this specific molecule is not extensively available in the public domain. Therefore, this guide will focus on the parent compound, TSU-68, with the understanding that the methodologies described can likely be adapted for the study of its metabolites.
Pharmacokinetic Profile of TSU-68
The pharmacokinetic parameters of TSU-68 have been evaluated in several Phase I clinical trials involving patients with advanced solid tumors. These studies reveal important insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: Pharmacokinetics of TSU-68
Repeated oral administration of TSU-68 has been observed to result in a decrease in systemic exposure, suggesting potential autoinduction of its metabolism[5][6]. In a Phase I study, the maximum concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of TSU-68 were found to be approximately two-fold lower after repeated administration on days 8 and 29 compared to the initial administration on day 1[5][6]. Furthermore, a clear dose-dependent increase in plasma exposure with repeated administration was not observed across the studied dose levels of 200, 400, 800, and 1,200 mg/m² twice daily[5]. In another study, no significant differences in pharmacokinetic parameters were noted between day 2 and day 28 after repeated twice-daily (b.i.d.) and thrice-daily (t.i.d.) dosing[7]. When administered with S-1 and oxaliplatin (B1677828), doubling the TSU-68 dose from 200 mg b.i.d. to 400 mg b.i.d. resulted in a less than two-fold increase in Cmax and AUC[8].
Table 1: Summary of TSU-68 Administration in Human Pharmacokinetic Studies
| Study Focus | Dosage Regimen | Key Observation | Reference |
| Dose escalation in advanced solid tumors | 200, 400, 800, 1,200 mg/m² b.i.d. orally between meals | Cmax and AUC decreased by ~2-fold after repeated administration. No obvious dose-dependency on repeated dosing. | [5] |
| Dose escalation with b.i.d. and t.i.d. administration after meals | 200, 400, 500 mg/m² b.i.d. or 200, 400 mg/m² t.i.d. | No apparent differences in PK parameters between day 2 and day 28. | [7] |
| Combination therapy in metastatic colorectal cancer | 200 mg or 400 mg b.i.d. daily with S-1 and oxaliplatin | Doubling the dose led to a less than two-fold increase in Cmax and AUC. | [8] |
| Combination therapy in advanced hepatocellular carcinoma | 400 mg/day orally with S-1 | The AUC for TSU-68 was unlikely to be affected by the combination treatment. | [9] |
Note on this compound: Specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound are not available in the reviewed literature. The focus of the cited studies is on the parent drug, TSU-68.
Experimental Protocols
The following sections detail the methodologies employed in the clinical studies to evaluate the pharmacokinetics of TSU-68. These protocols provide a framework that could be adapted for the analysis of its metabolites, including this compound.
Patient Population and Dosing
-
Patient Selection: Studies enrolled patients with histopathologically confirmed solid tumors for which standard therapy was ineffective or non-existent[7].
-
Drug Administration: TSU-68 was administered orally, typically twice daily (b.i.d.) or three times daily (t.i.d.). In some studies, the drug was taken within one hour after meals[7], while in others it was administered between meals[5][6]. The dosing was continuous over a 28-day cycle[6][7].
Sample Collection and Processing
-
Blood Sampling: For pharmacokinetic analysis, blood samples were collected at multiple time points. A typical schedule included pre-dose, and at 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, and 12 hours after dosing on specific days of the treatment cycle (e.g., days 1, 8, and 29). On certain days, a 24-hour post-dose sample was also collected[6].
-
Plasma Preparation: Blood samples were immediately centrifuged at 3,000 rpm for 10 minutes at 4°C. The resulting plasma was separated and stored frozen at -20°C until analysis[6].
Bioanalytical Method
-
Quantification of TSU-68: The concentration of TSU-68 in plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection[7]. The lower limit of quantification for this method was reported to be 0.1 μg/mL[7].
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC from time 0 to the last measurable time point (AUC₀₋t), and elimination half-life (T₁/₂)[7].
Adaptation for this compound: While a specific method for this compound is not detailed, a similar HPLC-UV or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method could be developed and validated for its quantification in plasma. This would involve optimizing chromatographic conditions to separate this compound from the parent drug and other potential metabolites, and developing a specific mass spectrometric detection method.
Signaling Pathways and Experimental Workflows
TSU-68 Signaling Pathway
TSU-68 functions by inhibiting the signaling pathways mediated by VEGFR-2, PDGFRβ, and FGFR1. These receptors are crucial for angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By blocking the ATP binding sites of these receptor tyrosine kinases, TSU-68 prevents their autophosphorylation and subsequent downstream signaling cascades, ultimately leading to an inhibition of endothelial cell proliferation and migration.
Figure 1. TSU-68 inhibits key signaling pathways involved in angiogenesis and tumor growth.
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for conducting a pharmacokinetic study of a small molecule inhibitor like TSU-68 involves several key stages, from patient recruitment to data analysis.
Figure 2. A generalized workflow for the pharmacokinetic analysis of TSU-68 in a clinical setting.
Conclusion
The pharmacokinetic profile of TSU-68 is characterized by a decrease in exposure upon repeated administration, suggesting metabolic autoinduction. The available data from Phase I clinical trials provide a solid foundation for understanding the ADME properties of this multi-targeted tyrosine kinase inhibitor. While the specific pharmacokinetic parameters of its metabolite, this compound, remain to be fully elucidated, the experimental protocols established for the parent compound offer a clear and robust framework for future investigations into the disposition of this and other related metabolites. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound and its potential contribution to the overall clinical activity and safety of TSU-68.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. abmole.com [abmole.com]
- 5. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of TSU-68, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of 6-Hydroxy-TSU-68: A Technical Guide for Researchers
An In-depth Analysis of the Biological Interactions and Signaling Pathways of a Key TSU-68 Metabolite and its Parent Compound
This technical guide provides a comprehensive overview of the biological targets of 6-Hydroxy-TSU-68 and its extensively studied parent compound, TSU-68 (also known as SU6668 and Orantinib). TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor, and understanding the activity of its metabolites is crucial for a complete picture of its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key signaling pathways.
Executive Summary
TSU-68 is a potent inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). Its major metabolite, this compound, is formed in human liver microsomes.[1] While the biological activity of TSU-68 is well-documented, specific inhibitory data for this compound is not extensively available in current literature. This guide consolidates the known quantitative data for TSU-68 and provides detailed experimental protocols to facilitate further research into both the parent compound and its metabolites.
Quantitative Data: Inhibitory Activity of TSU-68
The inhibitory potency of TSU-68 against its primary kinase targets has been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of TSU-68 against Receptor Tyrosine Kinases
| Target | Assay Type | Parameter | Value | Reference |
| PDGFRβ | Cell-free autophosphorylation | Kᵢ | 8 nM | [2][3] |
| PDGFRβ | Cell-free | IC₅₀ | 0.06 µM | |
| VEGFR-1 (Flt-1) | Cell-free trans-phosphorylation | Kᵢ | 2.1 µM | [3] |
| VEGFR-2 (Flk-1/KDR) | Cell-free trans-phosphorylation | Kᵢ | - | |
| VEGFR-2 (Flk-1/KDR) | Cell-free | IC₅₀ | 2.43 µM | |
| FGFR1 | Cell-free trans-phosphorylation | Kᵢ | 1.2 µM | [3] |
| FGFR1 | Cell-free | IC₅₀ | 3.04 µM | |
| c-Kit | Cellular autophosphorylation | IC₅₀ | 0.1 - 1 µM | [2] |
Table 2: Cellular Inhibitory Activity of TSU-68
| Cell-Based Assay | Cell Line | Ligand | Parameter | Value | Reference |
| VEGF-driven mitogenesis | HUVEC | VEGF | IC₅₀ | 0.34 µM | [2][4] |
| FGF-driven mitogenesis | HUVEC | aFGF | IC₅₀ | 9.6 µM | [2][4] |
| PDGF-driven mitogenesis | NIH3T3 | PDGF | IC₅₀ | 16.5 µM | |
| SCF-induced proliferation | MO7E | SCF | IC₅₀ | 0.29 µM | [2] |
Signaling Pathways and Mechanism of Action
TSU-68 exerts its anti-angiogenic and anti-proliferative effects by competitively inhibiting the ATP-binding site of key receptor tyrosine kinases.[5] This inhibition blocks the downstream signaling cascades that are critical for endothelial cell proliferation and migration, as well as tumor cell growth.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a signaling cascade that promotes cell survival, proliferation, and migration, ultimately leading to angiogenesis. TSU-68 directly inhibits the kinase activity of VEGFR-2, thereby blocking these downstream effects.
PDGFRβ Signaling Pathway
The binding of PDGF to PDGFRβ, often expressed on pericytes and smooth muscle cells, as well as some tumor cells, activates downstream pathways like the PI3K/Akt and MAPK pathways, which are involved in cell growth, proliferation, and migration. TSU-68 potently inhibits PDGFRβ autophosphorylation.
FGFR1 Signaling Pathway
FGF binding to FGFR1 initiates signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, differentiation, and survival. TSU-68 inhibits the trans-phosphorylation of FGFR1.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the biological targets of TSU-68.
Protocol 1: In Vitro Kinase Inhibition Assay (Trans-phosphorylation)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.
Materials:
-
96-well microtiter plates
-
Peptide substrate (e.g., poly-Glu,Tyr (4:1))
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Purified recombinant kinase (e.g., GST-Flk-1, GST-FGFR1)
-
Kinase dilution buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO₄, 0.02% BSA)
-
TSU-68 or this compound stock solution in DMSO
-
ATP and MgCl₂ solution
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat 96-well microtiter plates with the peptide substrate overnight at 4°C.
-
Wash the plates with PBS and block excess protein binding sites with a BSA solution.
-
Add the purified kinase to the wells in kinase dilution buffer.
-
Add serial dilutions of TSU-68 or this compound to the wells. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubate the plates at room temperature for a specified time (e.g., 20-60 minutes).
-
Stop the reaction by washing the wells with wash buffer.
-
Add the anti-phosphotyrosine-HRP antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the HRP substrate and allow the color to develop.
-
Stop the reaction with a stop solution and measure the absorbance using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ values.
Protocol 2: Cellular Receptor Tyrosine Phosphorylation Assay
This assay measures the ability of a compound to inhibit ligand-induced receptor phosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., NIH-3T3 overexpressing PDGFRβ)
-
Cell culture medium and serum
-
Serum-free medium
-
Recombinant ligand (e.g., VEGF, PDGF)
-
TSU-68 or this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and membranes
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to near confluency and then serum-starve them overnight.
-
Pre-treat the cells with various concentrations of TSU-68 or this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated form of the target receptor.
-
Wash the membrane and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the receptor to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
Conclusion and Future Directions
TSU-68 is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against VEGFRs, PDGFRs, and FGFRs. This guide provides a consolidated resource of its inhibitory activity and the experimental protocols used for its characterization. In contrast, there is a notable lack of publicly available data on the specific biological targets and inhibitory potency of its metabolite, this compound. Further investigation into the kinase inhibitory profile of this compound is warranted to fully understand the in vivo activity and overall pharmacological profile of TSU-68. The protocols detailed herein can serve as a foundation for such future studies, enabling a more complete understanding of this important class of anti-cancer compounds.
References
In Vitro Activity of 6-Hydroxy-TSU-68: A Technical Overview of its Parent Compound, TSU-68 (Orantinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-TSU-68 is recognized as a metabolite of TSU-68 (also known as Orantinib or SU6668), an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] TSU-68 has been a subject of significant research due to its potent anti-angiogenic and anti-tumor activities. It primarily targets the vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR), key mediators of tumor angiogenesis and growth.[2][3] While direct in vitro activity data for this compound is not extensively available in public literature, a comprehensive understanding of the parent compound, TSU-68, provides a critical framework for inferring its potential biological activities and for designing future studies on the metabolite itself. This guide summarizes the in vitro activity of TSU-68, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Quantitative In Vitro Activity of TSU-68 (Orantinib)
The inhibitory activity of TSU-68 has been characterized against various kinases and in cell-based assays. The following tables summarize the key quantitative data.
Table 1: Kinase Inhibitory Activity of TSU-68
| Target Kinase | Assay Type | Parameter | Value | Reference |
| PDGFRβ | Cell-free | Ki | 8 nM | [2][4] |
| PDGFRβ | Cell-free | IC50 | 60 nM | [5] |
| VEGFR1 (Flt-1) | Cell-free | Ki | 2.1 µM | [2][4] |
| VEGFR2 (KDR/Flk-1) | Cell-free | IC50 | 2.4 µM | [5] |
| FGFR1 | Cell-free | Ki | 1.2 µM | [2][4] |
| FGFR1 | Cell-free | IC50 | 3.0 µM | [5] |
| c-Kit | Cell-based | IC50 | 0.1 - 1 µM | [2] |
| Aurora Kinase B | Cell-free | IC50 | 35 nM | [5] |
| Aurora Kinase C | Cell-free | IC50 | 210 nM | [5] |
| EGFR | Cell-free | IC50 | >100 µM | [5] |
Table 2: Cellular Activity of TSU-68
| Cell Line / Type | Assay | Ligand/Stimulant | Parameter | Value | Reference |
| HUVECs | Mitogenesis | VEGF | IC50 | 0.34 µM | [2] |
| HUVECs | Mitogenesis | FGF | IC50 | 9.6 µM | [2] |
| MO7E (Human Myeloid Leukemia) | Proliferation | SCF | IC50 | 0.29 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro activity of TSU-68. These protocols are standard in the field and would be applicable for the evaluation of this compound.
Receptor Tyrosine Kinase Inhibition Assay (Cell-Free)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of an isolated kinase.
-
Enzyme and Substrate Preparation : Recombinant human kinase domains (e.g., PDGFRβ, VEGFR2, FGFR1) are expressed and purified. A generic tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1) is used.
-
Reaction Mixture : The kinase, substrate, and varying concentrations of the test compound (TSU-68) are pre-incubated in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiation of Reaction : The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP) at a concentration near the Km for the specific kinase.
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection : The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid). The phosphorylated substrate is then captured on a filter membrane (e.g., phosphocellulose). Unincorporated radiolabeled ATP is washed away.
-
Quantification : The amount of incorporated radiolabel is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
Data Analysis : IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be determined through kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to models of enzyme inhibition (e.g., Michaelis-Menten with competitive inhibition).[3]
Cellular Phosphorylation Assay
This assay measures the inhibition of ligand-induced receptor phosphorylation in a cellular context.
-
Cell Culture : Cells overexpressing the target receptor (e.g., NIH-3T3 cells overexpressing PDGFRβ) are cultured to sub-confluency in appropriate media.
-
Serum Starvation : Cells are serum-starved for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment : Cells are pre-incubated with various concentrations of the test compound for 1-2 hours.
-
Ligand Stimulation : The specific ligand (e.g., PDGF, VEGF) is added to the media to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).
-
Cell Lysis : The cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation : The target receptor is immunoprecipitated from the cell lysate using a specific antibody.
-
Western Blotting : The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation. The total amount of the receptor is also determined using a receptor-specific antibody as a loading control.
-
Detection and Analysis : The protein bands are visualized using chemiluminescence and quantified by densitometry. The inhibition of phosphorylation is determined by comparing the signal from inhibitor-treated cells to that of ligand-stimulated cells without the inhibitor.
Cell Proliferation (Mitogenesis) Assay
This assay assesses the effect of an inhibitor on cell growth induced by specific growth factors.
-
Cell Seeding : Cells (e.g., HUVECs) are seeded in 96-well plates in their standard growth medium and allowed to attach overnight.
-
Growth Arrest : The cells are growth-arrested by incubation in a low-serum medium for 24 hours.
-
Treatment : The medium is replaced with a low-serum medium containing the specific growth factor (e.g., VEGF or FGF) and varying concentrations of the test compound.
-
Incubation : The cells are incubated for a period that allows for cell division (e.g., 48-72 hours).
-
Quantification of Proliferation : Cell proliferation is measured using various methods:
-
MTS/MTT Assay : A tetrazolium salt is added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is read on a plate reader.
-
BrdU Incorporation : A thymidine (B127349) analog, BrdU, is added to the medium. During DNA synthesis, BrdU is incorporated into the DNA of proliferating cells. An anti-BrdU antibody is used to detect the incorporated BrdU, typically via an ELISA-based method.
-
-
Data Analysis : The results are expressed as a percentage of the proliferation observed in the control (growth factor stimulation without inhibitor). IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by TSU-68 and a general workflow for its in vitro characterization.
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Caption: General workflow for in vitro characterization of kinase inhibitors.
Conclusion
While the direct in vitro activity of this compound remains to be fully elucidated, the extensive data available for its parent compound, TSU-68, provides a robust foundation for understanding its likely biological targets and effects. TSU-68 is a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor progression, with low nanomolar to micromolar efficacy in both biochemical and cellular assays. The experimental protocols and pathway diagrams presented herein serve as a comprehensive guide for researchers aiming to investigate the in vitro activity of this compound and other novel kinase inhibitors. Future studies are warranted to directly quantify the inhibitory potency of this metabolite to determine its contribution to the overall pharmacological profile of TSU-68.
References
Preliminary Efficacy of TSU-68: A Technical Overview for Drug Development Professionals
TSU-68 is an orally active, multi-targeted receptor tyrosine kinase inhibitor.[2][3] It primarily targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), key mediators of angiogenesis and tumor progression.[3][4][5]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of TSU-68 from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of TSU-68
| Target Kinase | Inhibition Parameter | Value | Reference |
| PDGFRβ | Ki | 8 nM | [2][4][6] |
| FGFR1 | Ki | 1.2 µM | [2][6] |
| VEGFR1 (Flt-1) | Ki | 2.1 µM | [2][6] |
| c-kit | IC50 | 0.1 - 1 µM | [6] |
| SCF-induced MO7E cell proliferation | IC50 | 0.29 µM | [6][7] |
| VEGF-driven HUVEC mitogenesis | IC50 | 0.34 µM | [6] |
| FGF-driven HUVEC mitogenesis | IC50 | 9.6 µM | [6] |
Table 2: In Vivo Efficacy of TSU-68 in Human Tumor Xenograft Models
| Tumor Model | Dosing | Outcome | Reference |
| Various (glioma, melanoma, lung, colon, ovarian, epidermoid) | 75-200 mg/kg (oral or i.p.) | Significant tumor growth inhibition | [4][6] |
| C6 glioma | 75 mg/kg | Suppression of tumor angiogenesis | [6] |
| HT29 human colon carcinoma | 200 mg/kg | Decreased average vessel permeability and fractional plasma volume | [6][7] |
Table 3: Clinical Efficacy of TSU-68 in Advanced Cancers
| Cancer Type | Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Advanced Non-Small Cell Lung Cancer | 400 mg twice daily + Carboplatin (B1684641) + Paclitaxel (B517696) | 39.4% | 5.6 months | - | [8] |
| Advanced Hepatocellular Carcinoma | 200 mg twice daily | 8.6% (1 CR, 2 PR) | 2.1 months | 13.1 months | [9] |
| Advanced Hepatocellular Carcinoma | 400 mg/day + 100 mg/day S-1 | 27.8% | 5.3 months | 12.8 months | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
1. Receptor Tyrosine Kinase Inhibition Assay (Cell-free)
-
Objective: To determine the inhibitory activity (Ki) of TSU-68 against isolated receptor tyrosine kinases.
-
Methodology:
-
Isolated Flk-1, FGFR1, and PDGFRβ kinases were used.
-
Kinase reactions were initiated in the presence of varying concentrations of TSU-68 and ATP.
-
The phosphorylation of a substrate was measured to determine the rate of the kinase reaction.
-
Kinetic analysis was performed to determine the mode of inhibition and the Ki value. TSU-68 was identified as a competitive inhibitor with respect to ATP.[4][6]
-
2. Cellular Phosphorylation Assay
-
Objective: To assess the effect of TSU-68 on ligand-stimulated receptor tyrosine phosphorylation in a cellular context.
-
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) or NIH-3T3 cells overexpressing the target receptor were used.[6]
-
Cells were pre-incubated with various concentrations of TSU-68 (e.g., 0.03-10 µM) for a specified time (e.g., 60 minutes).[6][7]
-
Cells were then stimulated with the corresponding ligand (e.g., VEGF, PDGF, or FGF).[6]
-
Cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Western blotting was performed using an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.[7]
-
3. Cell Proliferation Assay
-
Objective: To evaluate the impact of TSU-68 on the proliferation of cells driven by specific growth factors.
-
Methodology:
-
HUVECs or human myeloid leukemia MO7E cells were seeded in multi-well plates.[6]
-
Cells were treated with a range of TSU-68 concentrations.
-
Cell proliferation was stimulated with an appropriate growth factor (e.g., VEGF, FGF, or SCF).[6]
-
After a defined incubation period, cell viability or proliferation was quantified using methods such as MTT or direct cell counting.
-
IC50 values were calculated from the dose-response curves.
-
4. In Vivo Tumor Xenograft Studies
-
Objective: To determine the anti-tumor efficacy of TSU-68 in a living organism.
-
Methodology:
-
Human tumor cells (e.g., A375, Colo205, H460, Calu-6, C6) were implanted subcutaneously into athymic mice.[6]
-
Once tumors reached a palpable size, mice were randomized into control and treatment groups.
-
TSU-68 was administered orally or via intraperitoneal injection at specified doses (e.g., 75-200 mg/kg) and schedules.[4][6]
-
Tumor volume was measured regularly throughout the study.
-
At the end of the study, tumors were excised for further analysis, such as immunohistochemistry to assess angiogenesis.
-
5. Phase I Clinical Trial Design
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and recommended Phase II dose of TSU-68.
-
Methodology:
-
Patients with advanced solid tumors were enrolled.[5][11][12]
-
A dose-escalation design was typically employed, with cohorts of patients receiving increasing doses of TSU-68.[11][12]
-
TSU-68 was administered orally, often twice daily.[5][11][12]
-
Patients were monitored for dose-limiting toxicities (DLTs).[5][11]
-
Pharmacokinetic parameters (Cmax, AUC) were measured from plasma samples.[5][12]
-
The maximum tolerated dose (MTD) and recommended dose (RD) for subsequent studies were determined.[5]
-
Signaling Pathways and Experimental Workflow
TSU-68 Mechanism of Action
TSU-68 competitively inhibits the ATP binding site of multiple receptor tyrosine kinases, primarily VEGFR, PDGFR, and FGFR. This blockade prevents the downstream signaling cascades that lead to angiogenesis, cell proliferation, and survival.
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling.
General Preclinical Efficacy Workflow
The evaluation of a novel anti-cancer agent like TSU-68 typically follows a structured preclinical workflow to establish its efficacy and mechanism of action before moving into clinical trials.
Caption: A typical preclinical workflow for evaluating an anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. apexbt.com [apexbt.com]
- 5. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Phase I clinical study of the angiogenesis inhibitor TSU-68 combined with carboplatin and paclitaxel in chemotherapy-naive patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II trial of the oral antiangiogenic agent TSU-68 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of TSU-68, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Hydroxy-TSU-68 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] TSU-68 is known to primarily inhibit Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3][4][5][6][7][8][9][10] These RTKs are crucial mediators of angiogenesis, tumor growth, and metastasis.[4][5] TSU-68 acts as an ATP-competitive inhibitor for these kinases.[2][4][8]
While specific data on this compound is limited, its activity is expected to be similar to the parent compound, TSU-68. Therefore, the following application notes and protocols are based on the extensive research conducted on TSU-68 and should serve as a comprehensive guide for initiating studies with its hydroxylated metabolite. It is imperative for researchers to empirically determine the optimal concentrations and conditions for this compound in their specific cell culture systems.
Mechanism of Action of the Parent Compound (TSU-68)
TSU-68 exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and cell proliferation.[5][10] It has demonstrated potent inhibitory activity against PDGFRβ, VEGFR2 (KDR/Flk-1), and FGFR1.[2][3][8][10] By blocking the ATP-binding site of these receptors, TSU-68 prevents their autophosphorylation and the subsequent activation of downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and tumor angiogenesis.[2][4]
Figure 1: Simplified signaling pathway showing the inhibition of VEGFR, PDGFR, and FGFR by TSU-68, leading to downstream effects on cell proliferation, angiogenesis, and apoptosis.
Data Presentation: Quantitative Data for TSU-68
The following tables summarize the inhibitory concentrations of the parent compound, TSU-68, against various kinases and cell lines. These values can be used as a reference for designing initial dose-response experiments for this compound.
Table 1: Kinase Inhibitory Activity of TSU-68
| Target Kinase | Inhibition Constant (Ki) / IC50 | Assay Type | Reference |
| PDGFRβ | 8 nM (Ki) | Cell-free | [2][3][6] |
| PDGFRβ | 60 nM (IC50) | Cell-based | [10] |
| VEGFR1 (Flt-1) | 2.1 µM (Ki) | Cell-free | [2][3] |
| VEGFR2 (KDR/Flk-1) | 2.43 µM (IC50) | Cell-based | [7] |
| FGFR1 | 1.2 µM (Ki) | Cell-free | [2][3] |
| FGFR1 | 3.04 µM (IC50) | Cell-based | [7] |
| c-Kit | 0.1 - 1 µM (IC50) | Cell-based | [2] |
| Aurora Kinase B | 35 nM (IC50) | Not Specified | [9][10] |
| Aurora Kinase C | 210 nM (IC50) | Not Specified | [10] |
| EGFR | > 100 µM (IC50) | Cell-based | [2][7][10] |
Table 2: IC50 Values of TSU-68 in Different Cell Lines
| Cell Line | Assay Type | Effect Measured | IC50 | Reference |
| HUVEC | Mitogenesis Assay | VEGF-stimulated proliferation | 0.34 µM | [2][8] |
| HUVEC | Mitogenesis Assay | FGF-stimulated proliferation | 9.6 µM | [2][8] |
| NIH3T3 | Proliferation Assay | PDGF-stimulated proliferation | 16.5 µM | [7] |
| MO7E | Proliferation Assay | SCF-induced proliferation | 0.29 µM | [2][9] |
Experimental Protocols
1. Preparation of Stock Solutions
It is crucial to prepare a high-concentration stock solution of this compound to minimize the volume of solvent added to cell cultures.
-
Solvent: Based on the parent compound, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[9]
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[8][9]
-
2. Cell Viability Assay (e.g., MTT or CCK-8 Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of this compound and for calculating its half-maximal inhibitory concentration (IC50).[11]
-
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO or solubilization buffer for MTT
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) based on the data for TSU-68.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11][12]
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
-
Figure 2: General workflow for a cell viability assay to determine the IC50 of this compound.
3. Western Blotting for Phospho-Receptor Tyrosine Kinase Inhibition
This protocol allows for the direct assessment of the inhibitory effect of this compound on the phosphorylation of its target RTKs.
-
Materials:
-
Cell line expressing the target receptor (e.g., HUVECs for VEGFR, NIH3T3 overexpressing PDGFRβ).[2]
-
Serum-free medium
-
Ligand for receptor stimulation (e.g., VEGF, PDGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: primary antibodies against the phosphorylated and total forms of the target receptor, and a secondary antibody.
-
-
Protocol:
-
Plate cells and grow them to 80-90% confluency.
-
Serum-starve the cells for several hours to overnight to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF or PDGF) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.[8]
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the phosphorylated form of the target receptor.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the receptor to confirm equal protein loading.
-
4. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
TSU-68 has been shown to induce apoptosis.[2][9] This assay can quantify the apoptotic effect of this compound.
-
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the Annexin V binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Conclusion
While direct experimental data for this compound is not widely available, the information on its parent compound, TSU-68, provides a solid foundation for initiating research. The protocols and data presented here offer a starting point for investigating the efficacy and mechanism of action of this compound in various cell culture models. It is recommended to perform dose-response and time-course experiments to establish the optimal conditions for this specific metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 6-Hydroxy-TSU-68 (Orantinib/SU6668)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with 6-Hydroxy-TSU-68, also known as TSU-68, SU6668, or Orantinib. This small molecule inhibitor targets multiple receptor tyrosine kinases, playing a crucial role in angiogenesis and tumor growth.
Mechanism of Action
TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2][3][4][5][6] By inhibiting these receptors, TSU-68 effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and ultimately, the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[2][7] The compound acts as a competitive inhibitor with respect to ATP for the kinase domains of these receptors.[4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
In Vivo Efficacy Studies
TSU-68 has demonstrated significant anti-tumor and anti-angiogenic effects across a broad range of human tumor xenograft models in preclinical studies.[1][4][6]
Summary of In Vivo Efficacy Data
| Tumor Model | Animal Model | TSU-68 Dosage | Administration Route | Key Findings |
| Colon Carcinoma (HT-29, WiDr) | SCID Mice | 200 mg/kg, twice daily | Oral | Significantly inhibited tumor growth and liver metastasis.[2] |
| Endometrial Cancer (HEC1A) | BALB/c Nude Mice | 100 mg/kg/day or 200 mg/kg/day | Oral | High-dose monotherapy inhibited tumor proliferation; low-dose combination with paclitaxel (B517696) was also effective.[5] |
| Gastric Cancer (TMK-1) | Nude Mice | 200 mg/kg/day, twice daily | Oral | Significantly suppressed peritoneal dissemination of cancer.[7] |
| Various Human Tumor Xenografts (glioma, melanoma, lung, colon, ovarian, epidermoid) | Athymic Mice | 75-200 mg/kg | Oral or Intraperitoneal (i.p.) | Induced significant tumor growth inhibition and regression of established tumors.[1][4][6] |
Experimental Protocols
Below are detailed protocols for conducting in vivo studies with TSU-68 based on published preclinical research.
Animal Models and Tumor Implantation
-
Animal Selection: Athymic nude mice or SCID mice are commonly used for xenograft studies.[2][5]
-
Cell Culture: Culture human cancer cell lines (e.g., HT-29, HEC1A, TMK-1) in appropriate media and conditions.
-
Tumor Implantation:
-
For subcutaneous models, inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL of sterile PBS or media) into the flank of the mice.[5]
-
For peritoneal dissemination models, inject tumor cells directly into the peritoneal cavity.[7]
-
For orthotopic models (e.g., liver metastasis), inject tumor cells into the spleen or cecal wall.[2]
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2) / 2). Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
Formulation and Administration of TSU-68
-
Formulation: TSU-68 can be formulated for oral gavage or intraperitoneal injection. A common vehicle for oral administration is a solution of 0.5% carboxymethyl cellulose. For intraperitoneal injection, a solution in DMSO may be used.[8] A detailed formulation example for in vivo use is as follows: add 100 μL of a 75 mg/ml DMSO stock solution to 400 μL of PEG300, mix, add 50 μL of Tween80, mix, and then add 450 μL of ddH2O.[1]
-
Dosage: Effective doses in murine models typically range from 75 to 200 mg/kg per day.[1][5] The dose can be administered once or twice daily.[2][7]
-
Administration:
-
Oral Gavage: Administer the TSU-68 suspension directly into the stomach using a gavage needle.
-
Intraperitoneal Injection: Inject the TSU-68 solution into the peritoneal cavity.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy studies of TSU-68.
Efficacy and Toxicity Assessment
-
Tumor Measurements: Measure tumor dimensions with calipers 2-3 times per week.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Necropsy: At the end of the study, euthanize the animals and perform a necropsy. Excise the tumors and weigh them.
-
Histological Analysis: Fix tumors and other organs in formalin and embed in paraffin (B1166041) for histological analysis. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess tumor morphology and necrosis.
-
Angiogenesis Assessment: Perform immunohistochemistry (IHC) on tumor sections using an antibody against CD31 (PECAM-1) to visualize and quantify microvessel density.
-
Pharmacodynamic Markers: Analyze tumor lysates by Western blot to assess the phosphorylation status of target receptors (VEGFR, PDGFR, FGFR) and downstream signaling proteins.
Pharmacokinetics and Toxicology
Pharmacokinetic studies in patients have shown that TSU-68 can be administered orally.[9][10][11] Dose-limiting toxicities in clinical trials have included fatigue, abdominal pain, and elevated liver enzymes.[11][12] In preclinical models, sustained plasma concentrations of ≥1 μg/mL were associated with the inhibition of VEGFR-2 phosphorylation in tumors.[9]
Summary of Clinical Pharmacokinetic and Toxicity Data
| Study Phase | Patient Population | TSU-68 Dosage | Key Pharmacokinetic Findings | Common Adverse Events |
| Phase I | Advanced Solid Tumors | 400-1200 mg/m² fasted; 100-400 mg/m² fed (thrice daily) | Disproportional increase in AUC and Cmax with increasing dose; AUC and Cmax decreased upon repeated dosing.[9] | Minimal toxicity at doses up to 2,000 mg/m² once daily (fasted).[9] |
| Phase I | Advanced Solid Tumors | 200-1200 mg/m² (twice daily) | Cmax and AUC were lower after repeated administration compared to the first dose.[10][11] | Fatigue, anorexia, diarrhea, abdominal pain, edema.[11] |
| Phase I | Metastatic Colorectal Cancer | 200 mg or 400 mg (twice daily) in combination with SOX | Doubling the dose did not result in a two-fold increase in Cmax and AUC.[13] | Hiccup, palmar-plantar erythrodysaesthesia syndrome, neutropenia.[13] |
| Phase II | Hepatocellular Carcinoma | 200 mg (twice daily) with TACE | Not reported in abstract. | Fatigue, elevated AST/ALT, edema, anorexia.[12] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Combination therapy of tyrosine kinase receptor inhibitor TSU-68 (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomised phase II study of TSU-68 in patients with hepatocellular carcinoma treated by transarterial chemoembolisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing 6-Hydroxy-TSU-68 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] TSU-68 potently inhibits Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR), key drivers of angiogenesis and tumor cell proliferation.[2][3][4][5][6][7] Due to the limited availability of specific data for this compound, the following protocols and data are based on the properties of the well-characterized parent compound, TSU-68. It is recommended to handle this compound with similar precautions and procedures, although its specific characteristics may vary.
Mechanism of Action
TSU-68 acts as a competitive inhibitor of ATP binding to the kinase domain of several RTKs, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][4][7] It has been shown to inhibit the tyrosine phosphorylation of VEGFR2 (KDR/Flk-1), PDGFRβ, and FGFR1.[2][7][8] This inhibition leads to the suppression of tumor growth and angiogenesis.[6][7][9]
Data Summary
The following tables summarize the quantitative data for the parent compound, TSU-68.
Table 1: Inhibitory Activity of TSU-68
| Target | Assay Type | Inhibitory Concentration |
| PDGFRβ | Cell-free assay (Ki) | 8 nM[2][3][4][10] |
| PDGFRβ | Cell-free assay (IC50) | 0.06 µM[8] |
| FGFR1 | Cell-free assay (Ki) | 1.2 µM[2][3][4][7] |
| FGFR1 | Cell-free assay (IC50) | 3.0 µM[8] |
| VEGFR1 (Flt-1) | Cell-free assay (Ki) | 2.1 µM[3][4] |
| VEGFR2 (KDR/Flk-1) | Cell-free assay (Ki) | 2.1 µM[7] |
| VEGFR2 (KDR/Flk-1) | Cell-free assay (IC50) | 2.4 µM[8] |
| c-kit | Cellular assay (IC50) | 0.1 - 1 µM[2] |
| HUVEC mitogenesis (VEGF-driven) | Cellular assay (IC50) | 0.34 µM[2][7] |
| HUVEC mitogenesis (FGF-driven) | Cellular assay (IC50) | 9.6 µM[2][7] |
Table 2: Solubility and Storage of TSU-68
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| DMSO | ≥15.5 mg/mL[11], 55 mg/mL[10], 62 mg/mL[2], ≥28 mg/mL[12] | -20°C for up to 3 years[2] | -80°C for up to 1 year[2] |
| Ethanol | Insoluble[10][11] | ||
| Water | Insoluble[10][11] |
Signaling Pathway Overview
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Broad spectrum receptor tyrosine kinase inhibitor, SU6668, sensitizes radiation via targeting survival pathway of vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. biolmedonline.com [biolmedonline.com]
- 12. TSU-68 |CAS:252916-29-3 Probechem Biochemicals [probechem.com]
Application Notes and Protocols: 6-Hydroxy-TSU-68 in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-TSU-68 is the primary active metabolite of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. TSU-68 targets key drivers of tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] In the context of non-small cell lung cancer (NSCLC), where angiogenesis is a critical process for tumor progression and metastasis, the inhibition of these pathways represents a promising therapeutic strategy. These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, quantitative data on the parent compound TSU-68, and detailed experimental protocols.
Mechanism of Action
TSU-68 and its active metabolite, this compound, function as ATP-competitive inhibitors at the kinase domains of VEGFR-2, PDGFRβ, and FGFR1.[1] By blocking the binding of ATP, they prevent the autophosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling cascades crucial for cell proliferation, migration, and survival. The primary therapeutic rationale in NSCLC is the inhibition of tumor-associated angiogenesis by blocking the VEGF/VEGFR-2 signaling pathway in endothelial cells. Additionally, inhibition of PDGFRβ and FGFR1 can impact tumor cell growth and the tumor microenvironment.
Data Presentation: TSU-68 (Parent Compound)
The following tables summarize the in vitro inhibitory activity of the parent compound TSU-68. This data provides a reference for the expected potency of its active metabolite, this compound.
Table 1: Kinase Inhibitory Activity of TSU-68 (SU6668)
| Kinase Target | Inhibition Constant (Ki) |
| PDGFRβ | 8 nM |
| FGFR1 | 1.2 µM |
| VEGFR-2 (Flk-1) | 2.1 µM |
Data sourced from MedChemExpress and APExBIO.[3]
Table 2: In Vitro Cellular Activity of TSU-68 (SU6668)
| Cell-Based Assay | Cell Line | IC50 Value |
| VEGF-driven Mitogenesis | HUVEC | 0.34 µM |
| FGF-driven Mitogenesis | HUVEC | 9.6 µM |
| SCF-induced Proliferation | MO7E | 0.29 µM |
Data sourced from Laird et al. (2000) and AbMole BioScience.[1][4]
Signaling Pathway
The signaling pathway below illustrates the points of inhibition by TSU-68 and its metabolite.
Caption: TSU-68 Signaling Pathway Inhibition.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Caption: MTT Assay Experimental Workflow.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in NSCLC cells.
Materials:
-
NSCLC cell line (e.g., A549)
-
Serum-free medium
-
Recombinant human VEGF
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Plate NSCLC cells and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and β-actin as a loading control.
Caption: Western Blot Workflow.
In Vivo NSCLC Xenograft Model
This protocol describes a subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
A549 NSCLC cell line
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 200 mg/kg, based on SU6668 studies) or vehicle control daily via oral gavage.[5]
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Caption: NSCLC Xenograft Model Workflow.
Conclusion
This compound, as the active metabolite of the potent multi-targeted RTK inhibitor TSU-68, holds significant promise for research in NSCLC. Its ability to inhibit key angiogenic and mitogenic pathways suggests its potential as an anti-cancer agent. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical NSCLC models. Further studies are warranted to establish the specific quantitative biological activity of this compound to fully elucidate its therapeutic potential.
References
- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. apexbt.com [apexbt.com]
- 4. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for TSU-68 (SU6668) in Human Tumor Xenograft Models
A Note on 6-Hydroxy-TSU-68: While this compound is a known metabolite of TSU-68 (SU6668), formed through biotransformation in human liver microsomes, publicly available scientific literature does not currently provide data on its specific biological activity or its direct application in human tumor xenograft models.[1] Therefore, these application notes and protocols are based on the extensive research conducted on the parent compound, TSU-68 (also known as SU6668 or Orantinib), from which this compound is derived. The in vivo effects described for TSU-68 are understood to be the result of the combined actions of the parent compound and its metabolites.
Introduction
TSU-68 (SU6668) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[2][3][4][5] It primarily targets the kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[2][3][4][5] These RTKs are critically involved in the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth, invasion, and metastasis.[2][3][4] By competitively inhibiting ATP binding to these kinases, TSU-68 effectively blocks downstream signaling pathways, leading to the suppression of tumor-induced angiogenesis, induction of apoptosis in vascular endothelial cells, and significant inhibition of tumor growth in a wide array of human tumor xenograft models.[2][4][6]
These notes provide detailed methodologies for utilizing TSU-68 in preclinical human tumor xenograft studies, along with summarized efficacy data and representations of the relevant signaling pathways.
Mechanism of Action and Signaling Pathway
TSU-68 exerts its anti-tumor and anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases. Its primary targets are VEGFR-2 (KDR), PDGFRβ, and FGFR1.[2][4] Inhibition of these receptors on endothelial cells, pericytes, and some tumor cells disrupts the signaling cascade responsible for cell proliferation, migration, and survival.
The binding of growth factors (VEGF, PDGF, FGF) to their respective receptors initiates receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for various signaling proteins, activating downstream pathways such as:
-
Phospholipase C-gamma (PLCγ) → Protein Kinase C (PKC) → RAF-MEK-ERK (MAPK) pathway: Primarily involved in cell proliferation.
-
Phosphoinositide 3-kinase (PI3K) → Akt/Protein Kinase B (PKB) pathway: Crucial for cell survival and inhibition of apoptosis.
TSU-68 acts as an ATP-competitive inhibitor, preventing the initial autophosphorylation step and thereby blocking all subsequent downstream signaling.[2][4]
Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Data Presentation: Efficacy in Human Tumor Xenograft Models
TSU-68 has demonstrated significant anti-tumor activity across a broad range of human cancer cell line xenografts. The data below is summarized from various preclinical studies.
Table 1: In Vivo Efficacy of TSU-68 in Various Human Tumor Xenograft Models
| Tumor Type | Cell Line | Animal Model | TSU-68 Dose & Route | Treatment Duration | Outcome | Reference |
| Colon Carcinoma | HT-29 | SCID Mice | 200 mg/kg, p.o., twice daily | 16 days | Significant tumor growth inhibition; Angiogenic Index T/C Ratio: 13.4% | [3][7] |
| Colon Carcinoma | WiDr | SCID Mice | 200 mg/kg, p.o., twice daily | 16 days | Significant tumor growth inhibition; Angiogenic Index T/C Ratio: 50% | [3][7] |
| Squamous Cell Carcinoma | A431 | SCID Mice | 200 mg/kg, p.o., twice daily | 3 weeks | Significant suppression of tumor growth and reduction in vessel number | [6] |
| Chondrosarcoma | SW1353 | Nude Mice | 200 mg/kg, p.o., daily | 28 days | 53% reduction in tumor size vs. control; 37% reduction in vessel density | [6] |
| Glioma, Melanoma, Lung, Ovarian, Epidermoid | C6, A375, H460, Calu-6, SKOV3TP5, Colo205 | Athymic Mice | 75-200 mg/kg, p.o. or i.p. | Not specified | Significant dose-dependent tumor growth inhibition | [2][4] |
T/C Ratio: (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C ratio indicates higher anti-tumor efficacy. p.o.: Per os (by mouth); i.p.: Intraperitoneal.
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a human tumor xenograft study to evaluate the efficacy of TSU-68. This protocol should be adapted based on the specific cell line and research question.
Protocol 1: Subcutaneous Human Tumor Xenograft Model
1. Materials and Reagents:
-
Human Cancer Cell Line: e.g., HT-29 (colon), A431 (squamous), etc., verified to be pathogen-free.
-
Cell Culture Medium: Appropriate for the selected cell line (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics).
-
Animals: 6-8 week old female athymic nude or SCID mice.
-
TSU-68 (SU6668): Powder form.
-
Vehicle for Formulation: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and sterile water or saline.
-
Matrigel (optional): To support initial tumor take and growth.
-
Anesthetics: e.g., Isoflurane or Ketamine/Xylazine cocktail.
-
Calipers: For tumor measurement.
-
Sterile syringes and needles.
-
Oral gavage needles.
2. Cell Culture and Preparation:
-
Culture the selected human cancer cell line according to standard protocols until cells reach approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile, serum-free medium or PBS.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10⁶ to 10 x 10⁷ cells/mL). If using Matrigel, resuspend the cell pellet in a 1:1 mixture of medium and Matrigel on ice to prevent premature polymerization.
3. Tumor Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 million cells) into the right flank.
-
Monitor the animals for recovery from anesthesia and for general health post-injection.
4. TSU-68 Formulation and Dosing:
-
Formulation (for oral gavage): A common formulation involves preparing a stock solution in DMSO and then diluting it for administration. For example, to prepare a 7.5 mg/mL solution:
-
Dissolve TSU-68 in DMSO to make a clear stock solution (e.g., 75 mg/mL).
-
Add 1 part of the DMSO stock to 4 parts PEG300 and mix until clear.
-
Add 0.5 parts of Tween 80 and mix until clear.
-
Add 4.5 parts of sterile water or saline to reach the final volume.
-
Note: This formulation should be prepared fresh daily.
-
-
Dosing:
-
Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer TSU-68 or vehicle control orally via gavage once or twice daily at the desired dose (e.g., 200 mg/kg). The volume administered is typically 100-200 µL.
-
5. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days).
-
Tissue Collection: At the end of the study, euthanize the animals, and excise the tumors. Tumor weight and volume should be recorded. Tumors can be snap-frozen for molecular analysis or fixed in formalin for immunohistochemistry (e.g., staining for CD31 to assess microvessel density).
Caption: Experimental workflow for a human tumor xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Hydroxy-TSU-68 In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-TSU-68 is a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668).[1] TSU-68 is known to inhibit several receptor tyrosine kinases implicated in angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3][4]
Direct experimental data on the recommended in vitro dosage of this compound is limited in current scientific literature. Therefore, these application notes provide a comprehensive guide based on the extensively studied parent compound, TSU-68. The provided dosages and protocols for TSU-68 serve as a robust starting point for determining the optimal experimental conditions for its metabolite, this compound. It is recommended that researchers perform dose-response experiments to determine the specific IC50 values for their cell lines and assays of interest.
Data Presentation: In Vitro Activity of TSU-68
The following table summarizes the key inhibitory concentrations and potencies of the parent compound, TSU-68, in various in vitro models. These values are critical for designing initial dose-ranging studies for this compound.
| Target/Assay | Cell Line/System | Potency (IC50/Ki) | Effective Concentration Range | Reference |
| PDGFRβ (autophosphorylation) | Cell-free assay | Ki: 8 nM | - | [2][4] |
| FGFR1 (trans-phosphorylation) | Cell-free assay | Ki: 1.2 µM | - | [2][5] |
| Flt-1 (VEGFR1) | Cell-free assay | Ki: 2.1 µM | - | [5] |
| SCF-induced proliferation | MO7E (human myeloid leukemia) | IC50: 0.29 µM | - | [3][4] |
| c-kit (autophosphorylation) | MO7E (human myeloid leukemia) | IC50: 0.1-1 µM | - | [4] |
| VEGF-driven mitogenesis | HUVECs | IC50: 0.34 µM | - | [4] |
| FGF-driven mitogenesis | HUVECs | IC50: 9.6 µM | - | [4] |
| KDR (VEGFR2) phosphorylation | HUVECs | - | 0.03-10 µM | [4] |
| PDGFRβ phosphorylation | NIH-3T3 (overexpressing PDGFRβ) | - | 0.03-0.1 µM | [4] |
| FGFR1 substrate phosphorylation | - | - | ≥ 10 µM | [4] |
| Aurora Kinase B | - | IC50: 35 nM | - | [3] |
| Aurora Kinase C | - | IC50: 210 nM | - | [3] |
Experimental Protocols
The following are detailed protocols for common in vitro assays, adapted from studies using TSU-68. These can be used as a foundation for experiments with this compound.
Cell Viability and Proliferation Assay (e.g., MTT or WST-1)
This protocol is designed to determine the concentration-dependent effect of a compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., a 2x concentrated serial dilution).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound-containing medium. Include a vehicle control (DMSO at the same final concentration as the highest compound dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/WST-1 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT). For WST-1, measure absorbance directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Receptor Tyrosine Kinase (RTK) Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitory effect of the compound on ligand-induced receptor phosphorylation.
-
Cell Culture and Starvation: Seed cells (e.g., HUVECs or NIH-3T3 overexpressing a target receptor) in 6-well plates and grow to 80-90% confluency.[3] Quiesce the cells by incubating in serum-free or low-serum (0.5% FBS) medium for 24 hours.[3]
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound (prepared from a DMSO stock) for 1-2 hours.[3]
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL VEGF or PDGF) for 10 minutes at 37°C to induce receptor phosphorylation.[3]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 30-100 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total receptor and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway inhibited by TSU-68 and likely by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro dose-response determination.
References
Application Notes & Protocols for the Analytical Detection of 6-Hydroxy-TSU-68
These application notes provide detailed methodologies for the detection and quantification of 6-Hydroxy-TSU-68, a primary metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (Orantinib). The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Introduction
TSU-68 is an orally active small molecule that inhibits the tyrosine kinase activity of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). Its metabolism is a critical aspect of its pharmacological profile. In human liver microsomes, TSU-68 undergoes metabolism to form various metabolites, including this compound.[1] This hydroxylation is a significant pathway in the biotransformation of TSU-68. Accurate and sensitive analytical methods are essential for characterizing the pharmacokinetic properties of both the parent drug and its metabolites.
This document outlines a detailed protocol for the quantification of this compound in biological matrices, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity. An HPLC-UV method for the parent compound, TSU-68, is also referenced as it forms the basis for many analytical approaches to this compound and its derivatives.
Signaling Pathway and Metabolism of TSU-68
TSU-68 exerts its anti-angiogenic and anti-tumor effects by inhibiting key receptor tyrosine kinases involved in tumor growth and vascularization. The metabolism of TSU-68 to this compound is primarily mediated by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. This metabolic conversion is an important consideration in understanding the drug's overall disposition and potential for drug-drug interactions.
Analytical Methods
The primary recommended method for the sensitive and specific quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For the parent compound, TSU-68, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has also been utilized in clinical studies.[2][3]
LC-MS/MS Method for this compound
This protocol provides a robust method for the simultaneous determination of TSU-68 and this compound in human plasma.
3.1.1. Experimental Protocol: LC-MS/MS Analysis
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of TSU-68 or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B over 5 min, hold for 1 min, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Sciex API 4000 or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
3.1.2. Quantitative Data
The following tables summarize the expected mass transitions and representative validation parameters for the LC-MS/MS method.
Table 1: Molecular Information
| Compound | Chemical Formula | Molecular Weight |
| TSU-68 | C₁₈H₁₈N₂O₃ | 310.35 |
| This compound | C₁₈H₁₈N₂O₄ | 326.35 |
Table 2: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TSU-68 (Quantifier) | 311.1 | 237.1 | 25 |
| TSU-68 (Qualifier) | 311.1 | 184.1 | 30 |
| This compound (Quantifier) | 327.1 | 253.1 | 27 |
| This compound (Qualifier) | 327.1 | 200.1 | 32 |
| Internal Standard (Example) | Analyte-specific | Analyte-specific | Optimized |
Table 3: Representative Method Validation Parameters
| Parameter | TSU-68 | This compound |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 85% | > 80% |
HPLC-UV Method for TSU-68
While less sensitive than LC-MS/MS, an HPLC-UV method has been validated for the quantification of the parent compound, TSU-68, in clinical pharmacokinetic studies.[2][3] This method may be adapted for the detection of this compound, although a lower sensitivity would be expected.
3.2.1. Experimental Protocol: HPLC-UV Analysis
Sample Preparation
Follow the same protein precipitation procedure as described for the LC-MS/MS method (Section 3.1.1).
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient |
| Injection Vol. | 20 µL |
| UV Wavelength | To be determined (likely in the 254-370 nm range) |
3.2.2. Quantitative Data
Table 4: Reported HPLC-UV Method Performance for TSU-68
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL) | [2][3] |
Data Analysis and Interpretation
For the LC-MS/MS method, quantification is achieved by creating a calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve. The use of a qualifier ion transition confirms the identity of the analyte.
Conclusion
The LC-MS/MS method outlined provides a sensitive, specific, and robust approach for the simultaneous quantification of TSU-68 and its metabolite, this compound, in biological matrices. This method is suitable for detailed pharmacokinetic and drug metabolism studies. The HPLC-UV method, while less sensitive, can be a viable alternative for the analysis of the parent compound when higher concentrations are expected. Proper validation of these methods in accordance with regulatory guidelines is crucial before their application in formal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxy-TSU-68 (SU6668) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-TSU-68, also known as SU6668 or Orantinib, is a synthetically derived, orally bioavailable small molecule that acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3][4][5][6][7][8][9][10] It primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2, KDR/Flk-1), the platelet-derived growth factor receptor β (PDGFRβ), and the fibroblast growth factor receptor 1 (FGFR1).[1][2][4][5][7][8][9][10] By competitively inhibiting the ATP binding sites of these kinases, SU6668 effectively blocks downstream signaling pathways crucial for angiogenesis, tumor cell proliferation, and survival.[2][7] These application notes provide a comprehensive overview of its use in preclinical animal models, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
SU6668 exerts its anti-angiogenic and anti-tumor effects by simultaneously inhibiting key drivers of tumor vascularization and growth.[5][9] The inhibition of VEGFR2 disrupts the primary signaling pathway for endothelial cell proliferation and migration, essential steps in the formation of new blood vessels (angiogenesis).[1][5] The targeting of PDGFRβ affects the recruitment of pericytes, which are crucial for the stabilization and maturation of newly formed vessels.[1] Inhibition of FGFR1 further contributes to the anti-angiogenic effect and can also directly inhibit tumor cell proliferation in certain cancer types.[2][5] This multi-targeted approach leads to the suppression of tumor angiogenesis, induction of apoptosis in endothelial and tumor cells, and ultimately, the inhibition of tumor growth and metastasis.[1][2][11]
Data Presentation
Table 1: In Vitro Inhibitory Activity of SU6668
| Target Kinase | IC50 / Ki Value | Assay Type | Reference |
| PDGFRβ | 8 nM (Ki) | Cell-free assay | [4][6][7] |
| PDGFRβ | 0.06 µM (IC50) | Kinase assay | [10] |
| VEGFR2 (Flk-1/KDR) | 2.1 µM (IC50) | Kinase assay | [1] |
| VEGFR2 (Flk-1/KDR) | 2.4 µM (IC50) | Kinase assay | [10] |
| FGFR1 | 1.2 µM (IC50) | Kinase assay | [1][4][6][7] |
| FGFR1 | 3.0 µM (IC50) | Kinase assay | [10] |
| c-Kit | 0.1 - 1 µM (IC50) | Cellular autophosphorylation | [4] |
| Aurora Kinase B | 35 nM (IC50) | Kinase assay | [10] |
| Aurora Kinase C | 210 nM (IC50) | Kinase assay | [10] |
| EGFR | >100 µM (IC50) | Kinase assay | [10] |
Table 2: In Vivo Efficacy of SU6668 in Human Tumor Xenograft Models
| Tumor Model | Animal Model | Administration Route & Dosage | Outcome | Reference |
| A431 (Epidermoid) | Athymic Mice | Oral, dose-dependent | Significant tumor growth inhibition | [2] |
| C6 (Glioma) | Athymic Mice (dorsal skinfold chamber) | Daily treatment | 65-95% reduction in tumor vessel density | [2][3] |
| HT29 (Colon) | Athymic Mice | 200 mg/kg, twice daily, oral | Significant inhibition of subcutaneous tumor growth and liver metastasis | [12] |
| HT29 (Colon) | Athymic Mice | 200 mg/kg/day, oral | 60% tumor growth inhibition at 14 days | [11] |
| HOC22 & HOC79 (Ovarian) | Nude Mice (orthotopic) | 200 mg/kg, daily, oral | Reduced ascites formation and tumor burden, increased survival | [13] |
| HEC1A (Endometrial) | BALB/c Nude Mice | 200 mg/kg/day, oral | Significant inhibition of subcutaneous tumor proliferation | [8] |
| 4T1 (Breast) | BALB/c Mice | 75 mg/kg, daily, subcutaneous | Significant inhibition of tumor growth | [9] |
| TMK-1 (Gastric) | Nude Mice (intraperitoneal) | 200 mg/kg/day, twice daily, oral | Significant suppression of peritoneal dissemination | [14] |
| Various (Glioma, Melanoma, Lung, Colon, Ovarian) | Athymic Mice | Oral or Intraperitoneal | Significant growth inhibition | [2][3] |
Experimental Protocols
Protocol 1: General Preparation and Administration of SU6668
1. Reagent Preparation:
- SU6668 is typically supplied as a solid. For in vivo studies, it is often dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO).[9]
- Prepare a stock solution of SU6668 in DMSO. The final injection volume should be kept low (e.g., 0.05 ml) to minimize vehicle-related toxicity.[9]
- For oral administration, SU6668 can be formulated as a suspension or in a suitable vehicle for gavage.
2. Animal Models:
- Commonly used models include athymic (nude) mice or severe combined immunodeficient (SCID) mice for xenograft studies involving human cancer cell lines.[2][12]
- For studies involving immunocompetent models, syngeneic tumor models (e.g., 4T1 breast cancer in BALB/c mice) are used.[9]
3. Administration Routes:
- Oral (p.o.): SU6668 is orally bioavailable and this is a common route of administration.[2][3][8][13][14] Dosing is typically performed daily or twice daily.[12][14]
- Intraperitoneal (i.p.): This route can also be used for systemic delivery.[2][3]
- Subcutaneous (s.c.): While less common for SU6668 itself, this route is used for tumor cell inoculation.[9] In some studies, SU6668 dissolved in DMSO has been administered subcutaneously at a site distant from the tumor.[9]
Protocol 2: Subcutaneous Tumor Xenograft Model for Efficacy Assessment
1. Cell Culture and Implantation:
- Culture human tumor cells (e.g., HEC1A, A431, HT29) under standard conditions.[2][8]
- Harvest cells and resuspend in a suitable medium (e.g., Hanks' solution or PBS) at a concentration of approximately 5 x 10^5 to 1 x 10^7 cells per injection volume.[5][9]
- Inject the cell suspension subcutaneously into the flank of the mice.[5][8]
2. Treatment Regimen:
- Allow tumors to establish to a palpable size (e.g., ~100 mm³).[5]
- Randomize mice into control (vehicle) and treatment groups.
- Administer SU6668 at the desired dose and schedule (e.g., 100-200 mg/kg/day, orally).[8]
3. Monitoring and Endpoints:
- Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume using the formula: (length x width²) / 2.
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for microvessel density using CD31 staining).[11]
Protocol 3: Orthotopic and Metastasis Models
1. Model Establishment:
- Peritoneal Dissemination (Gastric/Ovarian Cancer): Inject tumor cells (e.g., TMK-1, HOC22) directly into the peritoneal cavity of the mice.[13][14]
- Liver Metastasis (Colon Cancer): This can be established by intrasplenic injection of colon carcinoma cells followed by splenectomy, or by using cell lines with a high propensity for liver metastasis.
2. Treatment and Assessment:
- Initiate treatment with SU6668 as described in Protocol 1.
- For peritoneal dissemination models, endpoints include the number and weight of peritoneal tumor nodules and the volume of ascites.[13][14]
- For liver metastasis models, the primary endpoint is often the liver weight at the end of the study.[12]
Visualizations
Caption: SU6668 inhibits VEGFR2, PDGFRβ, and FGFR1 signaling pathways.
References
- 1. The impact of anti-angiogenic agents on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Combination therapy of tyrosine kinase receptor inhibitor TSU-68 (SU6668) and paclitaxel inhibits subcutaneous xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. caymanchem.com [caymanchem.com]
- 11. In vivo assessment of antiangiogenic activity of SU6668 in an experimental colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The combination of the tyrosine kinase receptor inhibitor SU6668 with paclitaxel affects ascites formation and tumor spread in ovarian carcinoma xenografts growing orthotopically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 6-Hydroxy-TSU-68 in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-TSU-68 is the primary metabolite of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor. Understanding the metabolic fate of this compound is crucial for characterizing the overall pharmacokinetic profile and potential drug-drug interactions of TSU-68. This document provides detailed protocols for studying the metabolism of this compound in human liver microsomes, focusing on metabolic stability, reaction phenotyping, and enzyme kinetics.
Metabolic Stability of this compound
The metabolic stability of a compound provides an estimate of its susceptibility to metabolism, which is essential for predicting its in vivo half-life and clearance.
Experimental Protocol: Metabolic Stability Assay
This protocol outlines the procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent for quenching)
-
Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
-
Incubator/Water Bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.
-
Prepare working solutions by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use.
-
-
Incubation:
-
Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the this compound working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding a sufficient volume of cold acetonitrile (typically 2-3 volumes) to the collected aliquot.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Data Presentation: Metabolic Stability Parameters
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Data not available in cited sources | Data not available in cited sources |
| Verapamil (Control) | Typical literature values | Typical literature values |
| Warfarin (Control) | Typical literature values | Typical literature values |
Note: Specific quantitative data for this compound is not currently available in the public domain. Researchers will need to generate this data following the protocol above.
Reaction Phenotyping of this compound
Reaction phenotyping identifies the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of a compound. This is critical for predicting potential drug-drug interactions.
Experimental Protocol: Reaction Phenotyping using Recombinant Human CYPs and Chemical Inhibitors
This protocol describes two common approaches for reaction phenotyping: using a panel of recombinant human CYP enzymes and using chemical inhibitors with human liver microsomes.
A. Recombinant Human CYP Isoforms
Materials:
-
This compound
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase
-
NADPH Regenerating System
-
Phosphate Buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Follow the incubation and sample preparation steps as described in the metabolic stability protocol, but replace the human liver microsomes with individual recombinant CYP isoforms.
-
Incubate this compound with each CYP isoform separately.
-
Analyze the samples to determine the rate of metabolism of this compound by each isoform.
-
The isoform that shows the highest rate of metabolism is considered the primary enzyme responsible.
B. Chemical Inhibition in Human Liver Microsomes
Materials:
-
This compound
-
Pooled Human Liver Microsomes
-
NADPH Regenerating System
-
Phosphate Buffer (pH 7.4)
-
Specific CYP inhibitors (see table below)
-
LC-MS/MS system
Procedure:
-
Follow the incubation and sample preparation steps as described in the metabolic stability protocol.
-
In separate incubation tubes, pre-incubate the human liver microsomes with a specific CYP inhibitor for a designated time before adding this compound.
-
Initiate the reaction with NADPH and monitor the metabolism of this compound over time.
-
A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Data Presentation: CYP Inhibition Profile
| CYP Isoform | Specific Inhibitor | Concentration (µM) | % Inhibition of this compound Metabolism |
| CYP1A2 | Furafylline | 10 | Data to be generated |
| CYP2C9 | Sulfaphenazole | 10 | Data to be generated |
| CYP2C19 | Ticlopidine | 1 | Data to be generated |
| CYP2D6 | Quinidine | 1 | Data to be generated |
| CYP3A4 | Ketoconazole | 1 | Data to be generated |
Note: The primary enzyme involved in the formation of this compound from TSU-68 is CYP3A4. It is plausible that CYP3A4 is also involved in the further metabolism of this compound, but this needs to be experimentally confirmed.
Enzyme Kinetics of this compound Metabolism
Enzyme kinetic studies determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of metabolism.
Experimental Protocol: Enzyme Kinetics Assay
Materials:
-
This compound
-
Pooled Human Liver Microsomes or the primary recombinant CYP isoform identified in reaction phenotyping
-
NADPH Regenerating System
-
Phosphate Buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Determine Initial Velocity Conditions: Ensure that the rate of metabolism is linear with respect to time and protein concentration. This is typically achieved by using a short incubation time and a low microsomal protein concentration where less than 20% of the substrate is consumed.
-
Incubation:
-
Prepare a series of incubations with varying concentrations of this compound (e.g., ranging from 0.1 to 10 times the expected Km).
-
Follow the incubation and sample preparation procedure as described in the metabolic stability protocol, using the predetermined linear conditions.
-
-
LC-MS/MS Analysis: Quantify the amount of metabolite formed or the amount of this compound depleted.
-
Data Analysis:
-
Plot the reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax: v = (Vmax * [S]) / (Km + [S])
-
Data Presentation: Enzyme Kinetic Parameters
| Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint = Vmax/Km) (µL/min/mg protein) |
| Identified CYP Isoform | Data to be generated | Data to be generated | Data to be generated |
Visualizations
Caption: Experimental workflow for studying this compound metabolism in liver microsomes.
Caption: Metabolic pathway of TSU-68 to this compound and its subsequent metabolism.
Caption: Logical workflow for reaction phenotyping of this compound.
Troubleshooting & Optimization
6-Hydroxy-TSU-68 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 6-Hydroxy-TSU-68. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a metabolite of TSU-68 (also known as Orantinib or SU6668), an orally active, multi-targeted receptor tyrosine kinase inhibitor.[1] TSU-68 targets several receptors involved in angiogenesis, including VEGFR-2, PDGFR-β, and FGFR1.[2][3] this compound is formed through the biotransformation of TSU-68 in human liver microsomes.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and integrity of this compound. The following storage conditions are recommended:
-
Powder:
-
In solvent:
It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What solvents can be used to dissolve this compound?
For TSU-68, high concentrations can be achieved in DMSO. For example, some suppliers report a solubility of up to 100 mg/mL in DMSO, though this may require sonication to fully dissolve.[5] It is important to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[3][5]
Q4: I am having trouble dissolving the compound. What should I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps, based on protocols for its parent compound TSU-68:
-
Use fresh, high-quality DMSO: Ensure the DMSO is anhydrous, as absorbed moisture can impede dissolution.[3][5]
-
Gentle warming: Warm the solution to 37°C to aid in solubilization.
-
Sonication: Use an ultrasonic bath to help break up any precipitate and facilitate dissolution.[5]
-
Vortexing: Mix the solution thoroughly by vortexing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper storage (e.g., temperature fluctuations, prolonged storage at room temperature). | Centrifuge the vial to pellet the precipitate. Carefully transfer the supernatant to a new, clean vial. Consider preparing a fresh stock solution. To avoid this, store stock solutions at -80°C for long-term storage and -20°C for short-term storage and minimize freeze-thaw cycles.[4] |
| Compound precipitates when diluted in aqueous media | Low solubility of the compound in aqueous solutions. | For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. Prepare intermediate dilutions in your cell culture medium and add to the final culture volume. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always use freshly prepared working solutions. For stock solutions, adhere to the recommended storage temperatures and avoid repeated freeze-thaw cycles.[4] |
Quantitative Data
Table 1: Solubility of TSU-68 (Parent Compound)
| Solvent | Solubility | Notes |
| DMSO | ≥ 28 mg/mL[6] | Can be up to 100 mg/mL with sonication.[5] Use of fresh, anhydrous DMSO is recommended.[3][5] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4] |
| 4°C | 2 years[4] | |
| In Solvent | -80°C | 6 months[4] |
| -20°C | 1 month[4] |
Experimental Protocols & Visualizations
Protocol for Preparation of a 10 mM Stock Solution of TSU-68 in DMSO
This protocol is for the parent compound TSU-68 and can be adapted for this compound, though the final concentration may need to be adjusted based on its specific solubility.
-
Weigh the Compound: Accurately weigh the required amount of TSU-68 powder. The molecular weight of TSU-68 is 310.35 g/mol .
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.
-
Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage.
Experimental Workflow for Solution Preparation
Caption: Workflow for the preparation and storage of TSU-68 solutions.
Signaling Pathway of TSU-68
The primary mechanism of action of TSU-68 involves the inhibition of multiple receptor tyrosine kinases.
Caption: TSU-68 inhibits key signaling pathways involved in angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of TSU-68, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TSU-68 |CAS:252916-29-3 Probechem Biochemicals [probechem.com]
troubleshooting unexpected results in 6-Hydroxy-TSU-68 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxy-TSU-68. This metabolite of TSU-68 (also known as SU6668 or Orantinib) is a subject of interest in research due to its role in the biotransformation of its parent compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a metabolite of TSU-68, a multi-targeted receptor tyrosine kinase inhibitor.[1] TSU-68 targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR), which are crucial in angiogenesis and tumor growth.[2][3][4][5][6] this compound is formed during the biotransformation of TSU-68 in human liver microsomes and its levels can indicate the self-induced hydroxylation of the parent compound.[1]
Q2: What is the primary mechanism of action of the parent compound, TSU-68?
A2: The parent compound, TSU-68, acts as a competitive inhibitor of ATP at the kinase domain of several receptor tyrosine kinases.[2][3] It shows the highest potency against PDGFRβ and also strongly inhibits VEGFR-2 (KDR/Flk-1) and FGFR1.[2][3][7] By blocking these receptors, TSU-68 impedes downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[8]
Q3: What are the known off-target effects of the parent compound, TSU-68?
A3: While primarily targeting VEGFR, PDGFR, and FGFR, studies have shown that TSU-68 can also inhibit other kinases, such as Aurora kinases B and C and TANK-binding kinase 1.[7][9] It has been shown to have little activity against EGFR, IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2.[2][10] These off-target effects could potentially contribute to unexpected experimental outcomes.
Q4: What are the solubility and stability characteristics of TSU-68?
A4: TSU-68 is soluble in DMSO.[2] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[2] For storage, it is recommended to keep the compound as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months.[11] While specific data for this compound is limited, similar precautions should be taken.
Troubleshooting Guide
Issue 1: Lower than expected or no inhibition of target kinases (VEGFR, PDGFR, FGFR).
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure proper storage of this compound (and its parent compound) as a powder at -20°C and in solution at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify the calculated concentration of your working solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Low Cell Permeability | While TSU-68 is orally bioavailable, its metabolite's permeability may differ. If using whole-cell assays, consider performing a cell-free kinase assay to confirm direct inhibitory activity on the target kinase. |
| Presence of High ATP Concentrations | TSU-68 is an ATP-competitive inhibitor.[2][3] High intracellular ATP levels in your experimental system may outcompete the inhibitor. Consider using an assay buffer with a lower ATP concentration if feasible, or increasing the inhibitor concentration. |
| Metabolism of the Compound | Since this compound is a metabolite, it might be further metabolized by the cells in your culture, leading to a decrease in the active concentration over time. Consider a time-course experiment to assess the duration of inhibition. |
Issue 2: High cell toxicity or unexpected off-target effects observed.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Off-Target Kinase Inhibition | The parent compound TSU-68 is known to inhibit other kinases like Aurora kinases.[7][9] These off-target effects could lead to phenotypes such as a cell cycle block.[9] Consider using more specific inhibitors for other kinases as controls to dissect the observed phenotype. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is below a toxic level (typically <0.5%). Run a vehicle control (DMSO only) to assess its effect on your cells. |
| Compound Purity | Impurities in the compound preparation could lead to unexpected biological effects. Ensure you are using a high-purity batch of this compound. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to kinase inhibitors. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line. |
Issue 3: Inconsistent or variable results between experiments.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Compound Precipitation | Reduced solubility due to improper solvent or storage can lead to precipitation and inconsistent effective concentrations. Visually inspect your stock and working solutions for any precipitates. If precipitation is suspected, prepare a fresh solution. |
| Variability in Cell Culture | Ensure consistent cell culture conditions, including cell passage number, confluency, and serum concentration in the media, as these factors can influence cellular responses to inhibitors. |
| Experimental Technique | Inconsistent pipetting, incubation times, or washing steps can introduce variability. Standardize all experimental procedures and include appropriate positive and negative controls in every experiment. |
| Pharmacokinetic Variability (In Vivo) | In animal studies, factors such as diet, age, and health status of the animals can affect the absorption and metabolism of the compound, leading to variable plasma concentrations. Monitor these factors closely. Phase I clinical studies of TSU-68 have shown that repeated administration can lead to lower plasma concentrations, possibly due to autoinduction of its metabolism.[12][13] |
Data Presentation
Table 1: Inhibitory Activity of TSU-68 (Parent Compound)
| Target | IC50 / Ki | Assay Type | Reference |
| PDGFRβ | 8 nM (Ki) | Cell-free | [2] |
| FGFR1 | 1.2 µM (IC50) | Not specified | [2] |
| VEGFR1 (Flt-1) | 2.1 µM (IC50) | Not specified | [2] |
| c-kit | 0.1-1 µM (IC50) | Cellular (autophosphorylation) | [2] |
| Aurora Kinase B | 35 nM (IC50) | Not specified | [7] |
| Aurora Kinase C | 210 nM (IC50) | Not specified | [7] |
Experimental Protocols
Protocol 1: Western Blot for Inhibition of Receptor Tyrosine Kinase Phosphorylation
-
Cell Seeding: Seed cells (e.g., HUVECs for VEGFR-2, NIH-3T3 overexpressing PDGFRβ for PDGFRβ) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pretreat the cells with varying concentrations of this compound (or TSU-68 as a control) or vehicle (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for HUVECs, PDGF for NIH-3T3-PDGFRβ) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2, anti-phospho-PDGFRβ) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total receptor and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: TSU-68 inhibits key angiogenic signaling pathways.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Phase I study on the safety, pharmacokinetic profile, and efficacy of the combination of TSU-68, an oral antiangiogenic agent, and S-1 in patients with advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSU-68 (SU6668) inhibits local tumor growth and liver metastasis of human colon cancer xenografts via anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. abmole.com [abmole.com]
- 12. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetic study of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, by twice daily oral administration between meals in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Hydroxy-TSU-68 Concentration for Kinase Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Hydroxy-TSU-68 and its parent compound, TSU-68 (also known as SU6668 or Orantinib), for kinase inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to TSU-68?
A1: this compound is a metabolite of TSU-68, a multi-targeted receptor tyrosine kinase inhibitor. TSU-68 has been shown to inhibit several kinases involved in angiogenesis and tumor growth, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). As this compound is a metabolite, its activity and optimal concentration for kinase inhibition may differ from the parent compound and will likely require independent characterization.
Q2: What are the primary kinase targets of the parent compound, TSU-68?
A2: TSU-68 is a potent inhibitor of several receptor tyrosine kinases. It competitively inhibits ATP binding to the kinase domain. Its primary targets include PDGFRβ, VEGFR2 (KDR/Flk-1), and FGFR1.[1][2] It also shows inhibitory activity against c-Kit and Aurora kinases B and C.[1][3]
Q3: What is a recommended starting concentration for TSU-68 in in vitro kinase assays?
A3: The optimal concentration of TSU-68 will vary depending on the specific kinase being targeted and the experimental conditions, particularly the ATP concentration. Based on its reported Ki and IC50 values, a good starting point for a dose-response experiment would be a range from low nanomolar to low micromolar concentrations. For highly sensitive targets like PDGFRβ (Ki = 8 nM), you may start as low as 1 nM.[1][2][4] For less sensitive targets, a starting concentration of 0.1 µM to 1 µM may be more appropriate.
Q4: How do I determine the optimal concentration for this compound?
A4: Since there is limited published data on the specific activity of this compound, you will need to perform a dose-response experiment to determine its IC50 value for your kinase of interest. A common approach is to use a wide range of concentrations (e.g., from 1 nM to 100 µM) in your initial experiments to capture the full inhibitory curve.
Q5: What are some known off-target effects of TSU-68?
A5: While TSU-68 is potent against its primary targets, it has been shown to have little activity against EGFR, IGF-1R, Met, Src, Lck, Zap70, Abl, and CDK2.[1][5] However, it does inhibit Aurora kinases B and C with IC50 values of 35 nM and 210 nM, respectively.[3] Researchers should be aware of these potential off-target effects when interpreting their results.
Q6: What are the solubility and storage recommendations for TSU-68?
A6: TSU-68 is soluble in DMSO, with a reported solubility of up to 62 mg/mL.[1] It is insoluble in water and ethanol.[6] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Data Presentation
Table 1: In Vitro Inhibitory Activity of TSU-68 (SU6668) Against Various Kinases
| Kinase Target | Inhibition Value (Ki) | Inhibition Value (IC50) | Assay Type |
| PDGFRβ | 8 nM[1][2][4] | 60 nM[1] | Cell-free (autophosphorylation) |
| VEGFR1 (Flt-1) | 2.1 µM[1][4] | - | Cell-free (trans-phosphorylation) |
| VEGFR2 (KDR/Flk-1) | - | 2.4 µM | Cell-free (autophosphorylation) |
| FGFR1 | 1.2 µM[1][4] | 3.0 µM | Cell-free (trans-phosphorylation) |
| c-Kit | - | 0.1 - 1 µM[1] | Cell-based (autophosphorylation) |
| Aurora Kinase B | - | 35 nM[3] | Not Specified |
| Aurora Kinase C | - | 210 nM[3] | Not Specified |
Table 2: Cellular Activity of TSU-68 (SU6668)
| Cellular Process | Cell Line | IC50 Value |
| VEGF-driven Mitogenesis | HUVEC | 0.34 µM[1] |
| FGF-driven Mitogenesis | HUVEC | 9.6 µM[1] |
| SCF-induced Proliferation | MO7E | 0.29 µM[1] |
| PDGF-stimulated PDGFRβ Phosphorylation | NIH-3T3 | Effective at 0.03 - 0.1 µM[1] |
| VEGF-stimulated KDR Phosphorylation | HUVEC | Effective at 0.03 - 10 µM[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound against a specific kinase using a radiometric assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Assay Setup: In a 96-well plate, add the kinase reaction buffer.
-
Add Kinase: Add the appropriate amount of the purified kinase to each well.
-
Add Inhibitor: Add the serially diluted this compound or a DMSO vehicle control to the wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should ideally be close to the Km of the kinase for accurate IC50 determination.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cell-Based Receptor Phosphorylation Assay
This protocol describes a general method to assess the inhibitory effect of this compound on ligand-stimulated receptor tyrosine kinase phosphorylation in a cellular context.
Materials:
-
Cell line expressing the target receptor (e.g., NIH-3T3 overexpressing PDGFRβ or HUVECs for VEGFR2)
-
Cell culture medium
-
Serum-free medium for starvation
-
This compound stock solution (in DMSO)
-
Ligand for the target receptor (e.g., PDGF or VEGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibody for the target receptor
-
Total protein antibody for the target receptor
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, starve the cells by replacing the growth medium with serum-free or low-serum medium for 12-24 hours.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound or a DMSO vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL of PDGF or VEGF) for a short period (e.g., 5-15 minutes) at 37°C to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.
-
Determine the concentration of this compound that effectively inhibits ligand-stimulated phosphorylation.
-
Troubleshooting Guides
Issue 1: No or Weak Inhibition Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Concentration Too Low | Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 100 µM). | Determine if the inhibitor is active at higher concentrations, indicating a higher IC50. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a new stock solution for each experiment. | Consistent results if the inhibitor was degrading. |
| High ATP Concentration in Assay | If using an in vitro kinase assay, lower the ATP concentration to be closer to the Km of the kinase. | Increased apparent potency of an ATP-competitive inhibitor. |
| Incorrect Kinase or Substrate | Verify the identity and activity of the recombinant kinase and the suitability of the substrate. | Confirmation that the assay components are correct and functional. |
| Cellular Uptake/Efflux | In cell-based assays, consider using cell lines with known transporter expression or using transporter inhibitors. | Improved intracellular concentration of the inhibitor and enhanced target engagement. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents. | Reduced well-to-well variability and more consistent data. |
| Inhibitor Precipitation | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of the inhibitor in the final assay conditions. | Prevention of non-specific effects due to compound precipitation. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate. Ensure proper plate sealing during incubations. | Minimized variability caused by evaporation and temperature fluctuations. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. | More uniform reaction times across all wells, leading to more consistent results. |
Issue 3: Discrepancy Between In Vitro and Cell-Based Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cellular ATP Concentration | Be aware that intracellular ATP concentrations (mM range) are much higher than those typically used in in vitro assays (µM range). | An ATP-competitive inhibitor will appear less potent in a cellular context. |
| Off-Target Effects | The observed cellular phenotype may be due to inhibition of other kinases. Perform a kinome-wide selectivity screen. | Identification of unintended kinase targets that may explain the cellular phenotype. |
| Activation of Compensatory Pathways | Use western blotting to probe for the activation of known compensatory signaling pathways. | A clearer understanding of the cellular response to the inhibitor. |
| Inhibitor Binding to Other Proteins | High protein binding in cell culture media or within the cell can reduce the free concentration of the inhibitor available to bind the target kinase. | Consider the protein concentration in your assay and its potential impact on inhibitor availability. |
Visualizations
Caption: Signaling pathways targeted by TSU-68.
References
Technical Support Center: Potential Off-Target Effects of 6-Hydroxy-TSU-68 and Parent Compound TSU-68 (SU6668)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the multi-kinase inhibitor TSU-68 (SU6668, Orantinib) and discusses the potential implications for its metabolite, 6-Hydroxy-TSU-68.
Frequently Asked Questions (FAQs)
Q1: What is TSU-68 and what are its primary targets?
A1: TSU-68 (also known as SU6668 or Orantinib) is an orally available, small molecule receptor tyrosine kinase inhibitor. Its primary targets are key mediators of angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3][4]
Q2: Is there specific data on the off-target effects of this compound?
A2: Currently, there is no direct experimental data publicly available that specifically details the off-target kinase profile of the metabolite this compound. TSU-68 is known to be metabolized by cytochrome P450 enzymes, including CYP1A1/2, which can involve hydroxylation.[1][5] Hydroxylation can alter the binding affinity and selectivity of a kinase inhibitor. Therefore, it is plausible that this compound may have a different off-target profile compared to the parent compound. Researchers should consider that this metabolite could contribute to the overall biological activity and potential for off-target effects in cellular and in vivo systems.
Q3: What are the known off-target effects of the parent compound, TSU-68?
A3: While TSU-68 is designed to be a multi-targeted inhibitor, studies have identified several kinases that are either potently inhibited (and could be considered off-targets depending on the desired selectivity) or are not significantly inhibited.
-
Known Inhibited "Off-Targets":
-
c-Kit: TSU-68 inhibits the tyrosine autophosphorylation of the stem cell factor receptor, c-Kit, with an IC50 in the range of 0.1-1 μM in human myeloid leukemia MO7E cells.[4][6]
-
Aurora Kinase B and C: TSU-68 has been shown to inhibit Aurora kinases B and C with IC50 values of 35 nM and 210 nM, respectively.[7]
-
TANK-binding kinase 1 (TBK1): A chemical proteomic approach identified TBK1 as a previously unknown target of SU6668.[8]
-
-
Kinases with Little to No Inhibition:
Q4: How can I experimentally determine if observed effects in my assay are due to off-target activity of TSU-68 or its metabolites?
A4: Several experimental strategies can be employed:
-
Kinome-wide Profiling: Use a commercially available kinase screening service to test your compound against a large panel of kinases. This will provide a broad overview of its selectivity.
-
Use of Structurally Unrelated Inhibitors: Compare the cellular phenotype induced by TSU-68 with that of a structurally different inhibitor that targets the same primary kinases (VEGFR, PDGFR, FGFR). If the phenotypes differ, off-target effects may be at play.
-
Rescue Experiments: In a cellular model, overexpress a drug-resistant mutant of the intended target kinase. If the phenotype is not rescued, it suggests that off-target effects are responsible for the observed cellular response.
-
Western Blotting: Analyze the phosphorylation status of downstream effectors of the intended target pathways, as well as key proteins in potential off-target pathways (e.g., pathways regulated by c-Kit, Aurora kinases, or TBK1).
Data Presentation: TSU-68 (SU6668) Kinase Inhibition Profile
The following tables summarize the known on-target and off-target inhibitory activities of TSU-68.
Table 1: On-Target Kinase Inhibition
| Target Kinase | Inhibition Value (Ki/IC50) | Assay Type |
| PDGFRβ | 8 nM (Ki) | Cell-free autophosphorylation |
| FGFR1 | 1.2 µM (Ki) | Cell-free trans-phosphorylation |
| VEGFR1 (Flt-1) | 2.1 µM (Ki) | Cell-free trans-phosphorylation |
| VEGFR2 (Flk-1/KDR) | 2.1 µM (Ki) | Cell-free trans-phosphorylation |
Data compiled from multiple sources.[3][4][6][9][10][11]
Table 2: Off-Target Kinase and Cellular Effects
| Off-Target Kinase/Process | Inhibition Value (IC50) | Cell Line/System |
| c-Kit autophosphorylation | 0.1 - 1 µM | MO7E cells |
| SCF-induced proliferation | 0.29 µM | MO7E cells |
| Aurora Kinase B | 35 nM | In vitro |
| Aurora Kinase C | 210 nM | In vitro |
| VEGF-driven mitogenesis | 0.34 µM | HUVECs |
| FGF-driven mitogenesis | 9.6 µM | HUVECs |
Data compiled from multiple sources.[4][6][7]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Screening (Radiometric Format)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of TSU-68 or its metabolite in 100% DMSO. Create a serial dilution series in a suitable assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, combine the purified off-target kinase, its specific peptide or protein substrate, and the kinase reaction buffer.
-
Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a termination buffer (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: TSU-68 on-target and known off-target signaling pathways.
Caption: Workflow to investigate potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity at effective concentrations. | Off-target kinase inhibition leading to cell death. | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds that target the same primary kinases. If cytotoxicity persists, it may be an on-target effect. |
| Inconsistent results between in vitro and cellular assays. | 1. Metabolism of the compound: The parent compound may be metabolized to more or less active forms (e.g., this compound) in cells. 2. Cellular ATP concentrations: In vitro assays are often run at low ATP concentrations, which can overestimate potency for ATP-competitive inhibitors. | 1. Analyze compound stability and metabolism in your cell line using LC-MS. 2. If possible, run in vitro kinase assays at physiological ATP concentrations (1-10 mM). |
| Observed phenotype does not match known downstream effects of target kinases. | The phenotype may be driven by an off-target effect (e.g., cell cycle arrest due to Aurora Kinase B inhibition). | 1. Consult the known off-target list for TSU-68. 2. Use western blotting to probe the phosphorylation status of key proteins in suspected off-target pathways. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. apexbt.com [apexbt.com]
Technical Support Center: Addressing Poor Cell Permeability of 6-Hydroxy-TSU-68
For researchers, scientists, and drug development professionals utilizing 6-Hydroxy-TSU-68, this technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor cell permeability.
Section 1: Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
FAQs: General Permeability Issues
Question: My in vitro experiments with this compound show lower than expected efficacy, despite its known biological activity. Could this be a cell permeability issue?
Answer: Yes, it is highly likely that the observed low efficacy is due to poor cell permeability. This compound is a metabolite of TSU-68 (Orantinib), and while specific data on the metabolite is limited, TSU-68 and similar multi-targeted tyrosine kinase inhibitors (TKIs) can exhibit suboptimal physicochemical properties that hinder their passage across the cell membrane. This prevents the compound from reaching its intracellular targets, such as platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR).[1]
Question: What are the initial steps to confirm that poor cell permeability is the root cause of the problem?
Answer: To confirm poor cell permeability, we recommend conducting a cell-free kinase assay alongside your cell-based assays. If this compound shows high potency in the cell-free assay but significantly lower potency in the cell-based assay, this discrepancy strongly suggests a permeability barrier. Additionally, you can perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay to quantify the compound's ability to cross a lipid membrane or a cell monolayer, respectively.
Question: What are the primary strategies to overcome the poor cell permeability of this compound?
Answer: The two main strategies to enhance the cellular uptake of this compound are:
-
Prodrug Approach: Chemically modifying the this compound molecule to create an inactive derivative (prodrug) with enhanced permeability. Once inside the cell, the prodrug is metabolized back into the active this compound.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate its transport across the cell membrane.
Section 2: Recommended Solutions & Experimental Protocols
This section provides detailed methodologies for the recommended strategies to enhance the cell permeability of this compound.
Solution 1: Prodrug Synthesis
A prodrug strategy can significantly improve the cellular uptake of your compound by masking polar functional groups and increasing its lipophilicity.
Experimental Protocol: Synthesis of an Ester Prodrug of this compound
This protocol provides a general framework for creating an ester prodrug to improve cell permeability.
-
Reaction Setup:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a carboxylic acid anhydride (B1165640) or acyl chloride (e.g., acetic anhydride, pivaloyl chloride) in a 1.1 to 1.5 molar excess.
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to catalyze the reaction.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel.
-
-
Characterization:
-
Confirm the structure of the synthesized prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Solution 2: Nanoparticle-Based Delivery Systems
Encapsulating this compound in nanoparticles can protect it from degradation and enhance its cellular uptake.
Experimental Protocol: Liposomal Encapsulation of this compound
This protocol describes the thin-film hydration method for encapsulating a hydrophobic drug like this compound into liposomes.[2][3][4][5]
-
Lipid Film Formation:
-
Dissolve lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) and this compound in chloroform (B151607) in a round-bottom flask.[3]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[3]
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency using dynamic light scattering (DLS) and a spectrophotometric or chromatographic assay, respectively.
-
Experimental Protocol: Polymeric Nanoparticle Formulation
This protocol outlines the nanoprecipitation method for preparing polymeric nanoparticles encapsulating this compound.[6][7]
-
Organic Phase Preparation:
-
Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a water-miscible organic solvent (e.g., acetone).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., poloxamer 188) under constant stirring.
-
-
Solvent Evaporation and Purification:
-
Stir the resulting nanoparticle suspension at room temperature to allow for the evaporation of the organic solvent.
-
Purify the nanoparticles by centrifugation and washing to remove the unencapsulated drug and excess stabilizer.
-
-
Characterization:
-
Characterize the nanoparticles for their size, morphology, and encapsulation efficiency using DLS, scanning electron microscopy (SEM), and a suitable analytical method.[6]
-
Section 3: Data Presentation & Visualization
Quantitative Data Summary
The following tables provide a comparative overview of expected outcomes when applying the suggested strategies. Note that specific values for this compound are not available in the literature; these are representative data based on similar tyrosine kinase inhibitors.
Table 1: Permeability Enhancement via Prodrug Strategy (Hypothetical Data)
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 Assay | Fold Increase |
| This compound | 0.5 | - |
| This compound Prodrug | 5.0 | 10 |
Table 2: Physicochemical Properties of Nanoparticle Formulations (Representative Data)
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | 120 ± 15 | -25 ± 5 | > 90 |
| Polymeric Nanoparticles | 150 ± 20 | -18 ± 4 | > 85 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of Tyrosine Kinase Inhibitors Loaded Polymeric Nanoparticles for The Anti-Cancer Activity [ijmra.in]
- 7. ijmra.in [ijmra.in]
Technical Support Center: Overcoming Resistance to 6-Hydroxy-TSU-68 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 6-Hydroxy-TSU-68 and its parent compound, TSU-68 (Orantinib), in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TSU-68 and its metabolite, this compound?
A1: TSU-68 (also known as Orantinib or SU6668) is an orally active, multi-targeted receptor tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3][4] By competitively inhibiting the ATP binding site of these kinases, TSU-68 blocks downstream signaling pathways involved in angiogenesis, tumor cell proliferation, and survival.[3] this compound is a metabolite of TSU-68.[5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential general mechanisms of resistance to tyrosine kinase inhibitors (TKIs) like TSU-68?
A2: Acquired resistance to TKIs is a common challenge in cancer research and therapy. While specific mechanisms for this compound are not extensively documented in publicly available literature, general mechanisms for TKI resistance include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of the TKI. This can involve the upregulation or activation of other receptor tyrosine kinases (RTKs) that can then reactivate critical downstream pathways like PI3K/AKT/mTOR and RAS/MEK/ERK.
-
Target Kinase Alterations: Mutations or amplifications in the target kinases (VEGFR-2, PDGFRβ, FGFR1) can prevent the binding of this compound to its target, rendering the drug ineffective.
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, actively removing the inhibitor from the cell and reducing its intracellular concentration.
-
Activation of Downstream Signaling Molecules: Constitutive activation of downstream signaling proteins, such as STAT3, can promote cell survival and proliferation independently of the upstream RTKs targeted by this compound.
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant phenotype.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in my cell culture experiments.
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Step 1: Determine the IC50 Value.
-
Action: Perform a cell viability assay to compare the IC50 of this compound in your treated cell line versus the parental (sensitive) cell line. A rightward shift in the dose-response curve and a significantly higher IC50 value suggest acquired resistance.
-
Data Presentation:
-
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Change in Resistance |
| Parental Cancer Cell Line | Naive | 1.5 | 1 |
| Resistant Subclone 1 | Chronic this compound Exposure | 15.2 | 10.1 |
| Resistant Subclone 2 | Chronic this compound Exposure | 25.8 | 17.2 |
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and suspected resistant cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Troubleshooting Step 2: Analyze Key Signaling Pathways.
-
Action: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT and MEK/ERK pathways in both parental and resistant cells, with and without this compound treatment. Persistent phosphorylation of downstream effectors like AKT and ERK in the presence of the inhibitor in resistant cells suggests the activation of a bypass mechanism. Also, screen for the upregulation and activation of other RTKs.
-
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat parental and resistant cells with this compound at a concentration that inhibits the target in sensitive cells (e.g., 2 µM) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C against p-PDGFRβ, p-VEGFR-2, p-FGFR1, p-AKT, AKT, p-ERK, ERK, and β-actin.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
-
Visualization: Investigating Bypass Signaling
Workflow for investigating bypass signaling in resistant cells.
Problem 2: How to overcome the observed resistance to this compound?
Solution 1: Combination Therapy to Target Bypass Pathways
-
Rationale: If a specific bypass pathway has been identified (e.g., activation of the MET or EGFR receptor), a combination of this compound with an inhibitor of that specific bypass pathway may restore sensitivity.
-
Action: Treat the resistant cells with this compound in combination with a selective inhibitor of the identified bypass pathway (e.g., a MET inhibitor or an EGFR inhibitor). Use a cell viability assay to assess for synergistic or additive effects.
-
Data Presentation: Combination Index (CI) Values
| Combination Therapy | Resistant Cell Line | CI Value at ED50 | Interpretation |
| This compound + MET Inhibitor | Resistant Subclone 1 | 0.4 | Synergy |
| This compound + EGFR Inhibitor | Resistant Subclone 1 | 0.9 | Additive Effect |
| This compound + PI3K Inhibitor | Resistant Subclone 2 | 0.6 | Synergy |
-
Experimental Protocol: Combination Index Assay
-
Drug Preparation: Prepare stock solutions of this compound and the second inhibitor.
-
Cell Seeding: Seed resistant cells in 96-well plates.
-
Treatment: Treat cells with each drug alone and in combination at a constant ratio over a range of concentrations.
-
Cell Viability Measurement: After 72 hours, measure cell viability using an MTT or CellTiter-Glo assay.
-
CI Calculation: Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Visualization: TSU-68 Signaling and Bypass
Bypass signaling in TSU-68 resistant cells.
Solution 2: Targeting Downstream Effectors like STAT3
-
Rationale: Constitutive activation of STAT3 is a known mechanism of resistance to various targeted therapies. STAT3 can promote the transcription of genes involved in cell survival and proliferation.
-
Action: Investigate the phosphorylation status of STAT3 (at Tyr705) in parental and resistant cells via Western blotting. If p-STAT3 is elevated in resistant cells, test the efficacy of combining this compound with a STAT3 inhibitor.
-
Visualization: STAT3 as a Resistance Hub
STAT3 activation as a potential resistance mechanism.
References
- 1. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 5. apexbt.com [apexbt.com]
Technical Support Center: Interpreting Mass Spectrometry Data for 6-Hydroxy-TSU-68
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Hydroxy-TSU-68, a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (also known as SU6668 or Orantinib).[1][2][3][4][5][6][7][8] The content is structured to address common issues encountered during the mass spectrometric analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental molecular properties of this compound relevant for mass spectrometry?
A1: Understanding the basic molecular properties is the first step in setting up a mass spectrometry experiment. This compound is formed by the hydroxylation of the parent drug TSU-68.[1] Key values are summarized in the table below.
Q2: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
A2: The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) for this compound is approximately 327.1339 m/z. This value is crucial for configuring selective ion monitoring (SIM) or selected reaction monitoring (SRM) experiments on a mass spectrometer.
Q3: What are some common adducts that might be observed for this compound in electrospray ionization (ESI)?
A3: In positive ion mode ESI, in addition to the primary protonated molecule ([M+H]⁺), you may also observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there are trace amounts of these salts in your mobile phase or sample matrix. It is also possible to see an ammonium (B1175870) adduct ([M+NH₄]⁺) if ammonium salts are used as buffers. These adducts will appear at m/z values higher than the [M+H]⁺ ion.
Q4: Why is Liquid Chromatography-Mass Spectrometry (LC-MS) the preferred method for analyzing this compound?
A4: LC-MS is a powerful analytical technique ideal for analyzing drug metabolites in complex biological samples.[9][10] The liquid chromatography (LC) component separates this compound from the parent drug (TSU-68), other metabolites, and endogenous matrix components. The mass spectrometer (MS) then provides sensitive and selective detection and quantification of the target analyte.[9][11]
Summary of Key Quantitative Data
The following table summarizes the calculated mass values for this compound and its parent compound, TSU-68. These are theoretical values and should be used as a reference for instrument calibration and data interpretation.
| Compound | Chemical Formula | Molecular Weight (Da) | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| TSU-68 (Parent) | C₁₈H₁₈N₂O₃ | 310.35 | 310.1317 | 311.1390 | 333.1209 |
| This compound | C₁₈H₁₈N₂O₄ | 326.35[1] | 326.1267 | 327.1339 | 349.1158 |
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Problem 1: I cannot find the expected m/z of 327.13 for the [M+H]⁺ ion in my full scan spectrum.
-
Possible Cause 1: Incorrect Instrument Mode. The instrument may be operating in negative ion mode instead of positive ion mode.
-
Solution: Verify that your mass spectrometer is set to positive ion mode to detect the protonated molecule [M+H]⁺.
-
-
Possible Cause 2: Poor Ionization. this compound may not be ionizing efficiently under the current source conditions.
-
Solution: Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and source temperature. A different ionization technique, like atmospheric pressure chemical ionization (APCI), could also be tested.[11]
-
-
Possible Cause 3: Analyte Degradation. The compound might be unstable and degrading in the solvent, in the autosampler, or in the ion source.
-
Solution: Ensure sample integrity by using fresh solvents, keeping the autosampler cool, and checking for in-source degradation by modifying source temperature.
-
-
Possible Cause 4: Mass Calibration Error. The mass spectrometer may be out of calibration, causing a mass shift.
-
Solution: Perform a mass calibration of the instrument according to the manufacturer's guidelines.
-
Problem 2: The signal intensity for this compound is very low, or the peak is noisy.
-
Possible Cause 1: Ion Suppression (Matrix Effect). Components from the biological matrix (e.g., salts, phospholipids) co-eluting with the analyte can suppress its ionization efficiency.[12]
-
Solution: Improve the sample preparation method to more effectively remove matrix components. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, adjust the chromatographic gradient to better separate the analyte from interfering matrix components.
-
-
Possible Cause 2: Low Analyte Concentration. The concentration of the metabolite in the sample may be below the instrument's limit of detection.
-
Solution: Concentrate the sample before injection or switch to a more sensitive mass spectrometer if available. Using a targeted method like Selected Reaction Monitoring (SRM) can significantly improve sensitivity.[11]
-
-
Possible Cause 3: Poor Fragmentation in MS/MS. If using an MS/MS method (like SRM), the chosen precursor-to-product ion transition may be inefficient.
-
Solution: Optimize the collision energy for the fragmentation of the 327.13 m/z precursor ion. Infuse a standard solution of the analyte (if available) and perform a product ion scan to identify the most intense and stable fragment ions for the SRM transition.
-
Problem 3: I see many unexpected peaks, and my spectrum is too complex.
-
Possible Cause 1: Sample Contamination. The sample may be contaminated with impurities from solvents, collection tubes, or the sample preparation process.
-
Solution: Analyze a "blank" sample (matrix without the analyte) that has been through the entire sample preparation process to identify background peaks. Ensure high-purity solvents (e.g., LC-MS grade) are used.
-
-
Possible Cause 2: Presence of Isomers or Other Metabolites. The complex spectrum could be due to the presence of other hydroxylated isomers of TSU-68 or other metabolites with similar masses.
-
Solution: Effective chromatographic separation is key. Optimize the LC method (e.g., change the column, modify the mobile phase gradient) to resolve these different species. Isomers will have the same mass but should have different retention times.
-
-
Possible Cause 3: In-source Fragmentation. The analyte might be fragmenting within the ion source before mass analysis.
-
Solution: Reduce the energy in the ion source by lowering voltages on lenses or reducing the source temperature. This is known as using "softer" ionization conditions.[11]
-
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound in Human Plasma
This protocol provides a general methodology for the quantitative analysis of this compound. It should be optimized for your specific instrumentation and application.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge again, and transfer the supernatant to an autosampler vial for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B
-
10-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas (Nitrogen) Flow: 7 Bar
-
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition (Hypothetical):
-
Precursor Ion (Q1): 327.1 m/z
-
Product Ion (Q3): To be determined by optimizing collision energy on a reference standard. A plausible fragmentation would involve the loss of the propanoic acid side chain.
-
Dwell Time: 100 ms.
-
-
Visualizations
Metabolic Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Hydroxy-TSU-68
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Hydroxy-TSU-68.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary origin?
A1: this compound is a metabolite of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor.[1][2] It is formed through the biotransformation of TSU-68, primarily in human liver microsomes. This metabolic process involves a hydroxylation reaction.[2]
Q2: Is there a standard, well-established chemical synthesis protocol for this compound?
A2: Currently, there is no widely published, standard chemical synthesis protocol specifically for this compound. The compound is most commonly described as a metabolite. This suggests that for many research purposes, it may be obtained through metabolic processes rather than direct chemical synthesis.
Q3: What are the main challenges in attempting a de novo chemical synthesis of this compound?
A3: The primary challenge in synthesizing this compound lies in achieving regioselective hydroxylation of the indolinone ring system of the TSU-68 precursor. Key challenges include:
-
Regioselectivity: The indolinone core of TSU-68 has multiple positions on the aromatic ring where hydroxylation could occur. Directing the hydroxyl group specifically to the 6-position is a significant synthetic hurdle.
-
Protecting Groups: A multi-step synthesis would likely require a protecting group strategy to prevent unwanted side reactions on the pyrrole (B145914) and indolinone rings, as well as the carboxylic acid functional group.
-
Oxidative Sensitivity: Both the pyrrole and indolinone moieties are susceptible to oxidation under various conditions, which can lead to the formation of undesired byproducts and decomposition of the starting material.
-
Low Yields: Multi-step syntheses involving complex heterocyclic systems often suffer from low overall yields, making it difficult to obtain substantial quantities of the final product.
Q4: What are some potential synthetic strategies that could be explored for this compound?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Difficulty in obtaining this compound through direct synthesis | Lack of an established protocol and inherent challenges in regioselective hydroxylation. | Consider isolating the metabolite from in vitro metabolism studies using human liver microsomes and TSU-68 as the substrate. This may provide a more reliable source of the compound for analytical and some research purposes. |
| Low yield in attempted synthesis | Inefficient reactions, side product formation, or degradation of intermediates. | Optimize reaction conditions (temperature, solvent, catalyst) for each step. Employ a robust protecting group strategy for sensitive functional groups. Purify intermediates at each stage to prevent the carryover of impurities. |
| Formation of multiple isomers during hydroxylation | Poor regioselectivity of the hydroxylation reaction. | Explore directed ortho-metalation strategies or the use of specific oxidizing agents known for regioselective hydroxylation of similar aromatic systems. Alternatively, start with a commercially available 6-hydroxy-oxindole building block. |
| Product degradation during purification | Instability of the this compound molecule. | Use mild purification techniques such as flash column chromatography with a carefully selected solvent system. Avoid exposure to strong acids, bases, or high temperatures. Store the purified product under an inert atmosphere at low temperatures. |
| Inaccurate characterization of the final product | Presence of impurities or incorrect isomeric assignment. | Utilize a combination of analytical techniques for characterization, including 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm the structure and purity. |
Experimental Protocols (Hypothetical Approach)
As a standard protocol for the chemical synthesis of this compound is not available, the following represents a generalized, hypothetical workflow for the isolation of the metabolite from an in vitro system.
Protocol: In Vitro Generation and Isolation of this compound
-
Incubation: Incubate TSU-68 with human liver microsomes in the presence of an NADPH-regenerating system.
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol.
-
Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.
-
Extraction: Collect the supernatant and concentrate it under reduced pressure.
-
Purification: Purify the resulting residue using preparative high-performance liquid chromatography (HPLC) to isolate the this compound metabolite.
-
Characterization: Confirm the identity and purity of the isolated compound using LC-MS/MS and NMR spectroscopy.
Visualizations
References
Validation & Comparative
Validating the Anti-Angiogenic Effects of TSU-68 and its Metabolite, 6-Hydroxy-TSU-68: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic agent TSU-68 (SU6668), and by extension its metabolite 6-Hydroxy-TSU-68, with an alternative agent, SU5416. The comparison is supported by experimental data and detailed methodologies for key assays used to validate anti-angiogenic effects.
Introduction to TSU-68 and this compound
TSU-68, also known as SU6668 or Orantinib, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of key receptors involved in angiogenesis, primarily Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR1)[1][2][3][4]. This compound is a metabolite of TSU-68, and its activity is considered as part of the overall anti-angiogenic profile of the parent compound. TSU-68's ability to target multiple signaling pathways makes it a subject of significant interest in anti-cancer and anti-angiogenic research[2][5].
Comparative Analysis: TSU-68 vs. SU5416
For a focused comparison, we will evaluate TSU-68 against SU5416, a well-characterized anti-angiogenic agent that is more selective for VEGFR[6][7][8]. This comparison highlights the differences between a multi-targeted and a more selective inhibitor.
Table 1: Quantitative Inhibitory Activity
| Compound | Target | Assay Type | IC50 / Ki Value (µM) |
| TSU-68 (SU6668) | PDGFRβ | Cell-free | 0.008 (Ki)[1][3][9][10] |
| FGFR1 | Cell-free | 1.2 (Ki)[1][3][9] | |
| VEGFR1 (Flt-1) | Cell-free | 2.1 (Ki)[1][9] | |
| VEGFR2 (Flk-1/KDR) | Cell-free | 2.4[11] | |
| HUVEC Proliferation (VEGF-driven) | Cell-based | 0.34[1][3] | |
| HUVEC Proliferation (FGF-driven) | Cell-based | 9.6[1][3] | |
| SU5416 (Semaxinib) | VEGFR1/2 | Kinase Assay | 0.04[6][12] |
| c-Kit | Kinase Assay | 0.03[6][12] | |
| FLT3 | Kinase Assay | 0.16[6][12] | |
| RET | Kinase Assay | 0.17[6][12] | |
| HUVEC Proliferation (VEGF-driven) | Cell-based | 0.04[8] | |
| VEGFR2 (Flk-1/KDR) | Cell-based | 1.23[7][8] |
Signaling Pathway of TSU-68 (SU6668)
TSU-68 functions by blocking the intracellular signaling cascades initiated by the binding of growth factors such as VEGF, PDGF, and FGF to their respective receptor tyrosine kinases on endothelial cells. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.
TSU-68 inhibits key receptor tyrosine kinases, blocking downstream signaling.
Experimental Protocols for Anti-Angiogenesis Assays
To validate the anti-angiogenic effects of compounds like this compound, a combination of in vitro, ex vivo, and in vivo assays is recommended.
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Methodology:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gelation[13][14].
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in media containing the test compound (e.g., this compound) or vehicle control.
-
Incubation: Seed the HUVECs onto the solidified matrix and incubate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours[13].
-
Visualization and Quantification: Visualize tube formation using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) can be quantified using imaging software.
Workflow for the Endothelial Cell Tube Formation Assay.
Ex Vivo: Rat Aortic Ring Assay
This assay provides a more complex model that includes multiple cell types and recapitulates several steps of angiogenesis.
Methodology:
-
Aorta Excision: Excise the thoracic aorta from a rat under sterile conditions and clean it of periaortic fibroadipose tissue[15][16].
-
Ring Preparation: Cross-section the aorta into 1-2 mm thick rings[15].
-
Embedding: Embed the aortic rings in a collagen or fibrin (B1330869) gel within a 48-well plate[15][16].
-
Treatment: Add culture medium containing the test compound or vehicle control.
-
Incubation and Observation: Incubate the plate at 37°C and monitor for the outgrowth of microvessels from the aortic rings over several days using a microscope.
-
Quantification: The extent of angiogenic sprouting can be quantified by measuring the length and number of microvessels[17].
In Vivo: Dorsal Air Sac (DAS) Assay
The DAS assay is an in vivo model to assess tumor-induced angiogenesis.
Methodology:
-
Chamber Preparation: A chamber, typically a Millipore ring covered with filters, is filled with a suspension of tumor cells[18].
-
Implantation: A dorsal air sac is created in a mouse by injecting air subcutaneously. The chamber is then implanted into this air sac[18][19].
-
Treatment: The mouse is treated with the test compound (e.g., orally or via injection) or a vehicle control over several days.
-
Angiogenesis Assessment: After a set period, the area around the chamber is assessed for neovascularization. This can be quantified by counting the newly formed blood vessels or by measuring the blood volume in the area using techniques like 51Cr-labeled red blood cells[19][20].
Workflow for the Dorsal Air Sac (DAS) Assay.
Conclusion
TSU-68 (SU6668) is a potent multi-targeted anti-angiogenic agent that inhibits VEGFR, PDGFR, and FGFR signaling. Its metabolite, this compound, contributes to its overall activity profile. In comparison to a more selective inhibitor like SU5416, TSU-68 offers the potential for broader and more robust inhibition of angiogenesis by targeting multiple pathways simultaneously. The validation of the anti-angiogenic effects of this compound can be effectively carried out using a combination of the in vitro, ex vivo, and in vivo assays detailed in this guide. The provided protocols offer a standardized framework for obtaining reliable and comparable data for drug development and research purposes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
- 7. medkoo.com [medkoo.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. caymanchem.com [caymanchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 14. corning.com [corning.com]
- 15. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 16. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 17. The Rat Aortic Ring Model of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 18. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of a quantitative mouse dorsal air sac model and its application to evaluate a new angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: TSU-68 Versus its Metabolite 6-Hydroxy-TSU-68
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the multi-targeted tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668) and its metabolite, 6-Hydroxy-TSU-68. While extensive data is available for the parent compound, TSU-68, information regarding the efficacy of its hydroxylated metabolite is sparse, precluding a direct, quantitative comparison. This document summarizes the known efficacy of TSU-68, presents what is known about this compound, and outlines the experimental protocols used to evaluate the parent drug.
Executive Summary
TSU-68 is a potent, orally active inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). In contrast, this compound is identified as a metabolite of TSU-68, produced via hepatic metabolism.[1] Currently, there is a lack of publicly available data on the biological activity and efficacy of this compound, making a direct comparison with TSU-68's efficacy not feasible.
TSU-68: A Profile of Efficacy
TSU-68 functions as a competitive inhibitor at the ATP-binding sites of its target kinases.[1] This inhibition blocks downstream signaling pathways, leading to the suppression of angiogenesis and tumor growth.
Quantitative Efficacy Data for TSU-68
The tables below summarize the inhibitory activity of TSU-68 from in vitro and in vivo studies.
Table 1: In Vitro Kinase and Cellular Inhibition by TSU-68
| Target/Assay | Parameter | Value |
| Kinase Inhibition | ||
| PDGFRβ | Ki | 8 nM |
| FGFR1 | Ki | 1.2 µM |
| VEGFR1 (Flt-1) | Ki | 2.1 µM |
| Cellular Activity | ||
| VEGF-stimulated HUVEC mitogenesis | IC50 | 0.34 µM |
| FGF-stimulated HUVEC mitogenesis | IC50 | 9.6 µM |
| SCF-stimulated MO7E cell proliferation | IC50 | 0.29 µM |
Table 2: In Vivo Anti-Tumor Efficacy of TSU-68
| Tumor Model | Dosing | Outcome |
| Human Tumor Xenografts (e.g., A375, Colo205, H460, C6) | 75-200 mg/kg/day (p.o. or i.p.) | Significant tumor growth inhibition |
| C6 Glioma Xenograft | 75 mg/kg/day | Suppression of tumor angiogenesis |
| HT29 Human Colon Carcinoma | 200 mg/kg | Decreased average vessel permeability and fractional plasma volume |
This compound: The Unknown Metabolite
This compound is a product of the biotransformation of TSU-68 in human liver microsomes.[1] While its existence as a metabolite is documented, there are no publicly available studies that have characterized its biological activity. Therefore, its contribution to the overall efficacy and safety profile of TSU-68 remains unknown. A direct comparison of its efficacy against the parent compound cannot be made at this time.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the mechanism of action of TSU-68 and a general workflow for its experimental evaluation.
Caption: TSU-68 inhibits key signaling pathways in angiogenesis and tumor growth.
Caption: A typical experimental workflow for preclinical evaluation of a kinase inhibitor.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of TSU-68 required to inhibit the enzymatic activity of target kinases by 50% (IC50) or to determine the binding affinity (Ki).
-
Methodology:
-
Recombinant human kinase domains (e.g., VEGFR2, PDGFRβ, FGFR1) are incubated with a generic substrate (e.g., poly(Glu, Tyr)) in a 96-well plate format.
-
TSU-68 is serially diluted and added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody linked to a detection system (e.g., HRP-based colorimetric detection or fluorescence).
-
IC50 values are calculated from the dose-response curves. Ki values are determined through kinetic studies with varying concentrations of both TSU-68 and ATP.
-
Cell-Based Proliferation Assay
-
Objective: To assess the ability of TSU-68 to inhibit the proliferation of cells that are dependent on the targeted signaling pathways.
-
Methodology:
-
Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in 96-well plates.
-
After attachment, cells are typically serum-starved to reduce basal signaling.
-
Cells are pre-incubated with various concentrations of TSU-68.
-
Proliferation is stimulated by the addition of a specific growth factor (e.g., VEGF or FGF).
-
After an incubation period of 48-72 hours, cell viability is measured using a metabolic assay (e.g., MTT or WST-1) or by quantifying DNA synthesis (e.g., BrdU incorporation).
-
IC50 values are determined by plotting cell viability against TSU-68 concentration.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of TSU-68 in a living organism.
-
Methodology:
-
Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
TSU-68 is administered orally or via intraperitoneal injection at various doses and schedules.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for histological and biomarker analysis (e.g., microvessel density).
-
The efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
TSU-68 is a well-characterized multi-targeted tyrosine kinase inhibitor with proven efficacy in preclinical models. Its mechanism of action, centered on the inhibition of key angiogenic and mitogenic pathways, is supported by robust in vitro and in vivo data. The role of its metabolite, this compound, in its overall pharmacological profile remains an open question due to the lack of available efficacy data. Further research into the biological activity of this compound is necessary to fully understand the disposition and activity of TSU-68 in vivo. For now, a direct comparison of the efficacy of these two related compounds is not possible.
References
A Comparative Guide to PDGFR Tyrosine Kinase Inhibitors: TSU-68 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TSU-68 (Orantinib, SU6668), a multi-targeted tyrosine kinase inhibitor, with other prominent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR). The information presented is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.
Note on 6-Hydroxy-TSU-68: While this compound is a known metabolite of TSU-68, publicly available data on its specific inhibitory activity (IC50 or Ki values) against PDGFR is limited. Therefore, this guide will focus on the parent compound, TSU-68, for which robust experimental data is available.
Data Presentation: Quantitative Comparison of PDGFR Inhibitors
The following table summarizes the in vitro potency of TSU-68 and other selected tyrosine kinase inhibitors against PDGFRβ.
| Inhibitor | Target(s) | IC50 / Ki (PDGFRβ) | Other Key Targets (IC50/Ki) |
| TSU-68 (Orantinib, SU6668) | PDGFRβ , VEGFR2, FGFR1 | 8 nM (Ki) [1][2][3] | VEGFR2 (Flk-1): 2.1 µM (Ki), FGFR1: 1.2 µM (Ki)[2][3] |
| Imatinib | PDGFR, c-Kit, Abl | 100 nM (IC50) | c-Kit: 100 nM (IC50), v-Abl: 600 nM (IC50) |
| Sorafenib | PDGFRβ, VEGFR2/3, Raf-1, B-Raf | 57 nM (IC50) | Raf-1: 6 nM (IC50), B-Raf: 22 nM (IC50), VEGFR2: 90 nM (IC50) |
| Sunitinib | PDGFR, VEGFR, c-Kit, FLT3, RET | 2 nM (IC50) | VEGFR1: 1 nM (IC50), c-Kit: 1 nM (IC50) |
| Axitinib | VEGFR1/2/3, PDGFR, c-Kit | 1.6 nM (IC50) | VEGFR1: 0.1 nM (IC50), VEGFR2: 0.2 nM (IC50), VEGFR3: 0.1-0.3 nM (IC50) |
| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-Kit | 84 nM (PDGFRβ IC50) | VEGFR1: 10 nM (IC50), VEGFR2: 30 nM (IC50), VEGFR3: 47 nM (IC50) |
Experimental Protocols
In Vitro PDGFRβ Tyrosine Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PDGFRβ.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound on the phosphorylation activity of recombinant human PDGFRβ kinase.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Adenosine triphosphate (ATP), [γ-33P]ATP
-
Test compounds (e.g., TSU-68) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, 0.03% Triton X-100)
-
96-well filter plates
-
Phosphoric acid (0.5%)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound dilution (final DMSO concentration should be ≤1%).
-
Recombinant PDGFRβ enzyme.
-
Poly(Glu, Tyr) substrate.
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to each well. The final ATP concentration should be close to its Km for PDGFRβ to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 40-60 minutes).[4][5]
-
Termination of Reaction: Stop the reaction by adding 0.5% phosphoric acid to each well.[4]
-
Washing: Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.[4]
-
Detection: Dry the filter plate and measure the incorporated radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: PDGFR Signaling Pathways.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
A Comparative Guide to SU6668 (TSU-68) and its Metabolite, 6-Hydroxy-TSU-68
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the multi-targeted receptor tyrosine kinase inhibitor SU6668, also known as TSU-68 or Orantinib, and its known human metabolite, 6-Hydroxy-TSU-68. While extensive experimental data is available for the parent compound, SU6668, information regarding the biological activity of this compound is limited in publicly accessible literature. This document will focus on the well-characterized profile of SU6668 and identify this compound within the context of its metabolism.
Introduction
SU6668 is a synthetically derived small molecule that acts as a competitive inhibitor of several receptor tyrosine kinases (RTKs) by targeting the ATP-binding site.[1] It has shown significant potential as an anti-angiogenic and anti-tumor agent.[1][2] this compound has been identified as a metabolite of SU6668, formed during its biotransformation in human liver microsomes.[3] Currently, there is no available data to facilitate a direct comparative study of the biological or inhibitory activities of this compound against its parent compound, SU6668.
Mechanism of Action of SU6668
SU6668 is a multi-targeted inhibitor, primarily targeting the following receptor tyrosine kinases:
-
Platelet-Derived Growth Factor Receptor (PDGFR): It shows the highest potency against PDGFRβ autophosphorylation.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): It effectively inhibits VEGFR2 (also known as KDR or Flk-1), a key mediator of angiogenesis.
-
Fibroblast Growth Factor Receptor (FGFR): It also targets FGFR1.
By inhibiting these receptors, SU6668 disrupts downstream signaling pathways crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[2][5] The inhibition of these pathways can lead to the suppression of tumor growth, induction of apoptosis in tumor vasculature, and the regression of established tumors.[6]
Data Presentation: Performance of SU6668
The following tables summarize the quantitative data on the inhibitory activity of SU6668 from various studies.
Table 1: Inhibitory Constants (Ki) of SU6668
| Target Kinase | Ki Value | Notes |
| PDGFRβ Autophosphorylation | 8 nM | Cell-free assay.[4] |
| FGFR1 Trans-phosphorylation | 1.2 µM | Cell-free assay.[4] |
| Flk-1 (VEGFR2) Trans-phosphorylation | 2.1 µM | Cell-free assay.[4] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of SU6668
| Target/Process | Cell Line | IC50 Value |
| PDGF-Rβ | - | 0.06 µM |
| VEGF-R2 | - | 2.4 µM |
| FGF-R1 | - | 3.0 µM |
| c-kit Autophosphorylation | MO7E (human myeloid leukemia) | 0.1 - 1 µM[4] |
| SCF-induced Proliferation | MO7E (human myeloid leukemia) | 0.29 µM[4][6] |
| VEGF-driven Mitogenesis | HUVECs | 0.34 µM[4] |
| FGF-driven Mitogenesis | HUVECs | 9.6 µM[4] |
| Aurora Kinase B | - | 35 nM[6] |
| Aurora Kinase C | - | 210 nM[6] |
HUVECs: Human Umbilical Vein Endothelial Cells SCF: Stem Cell Factor
Signaling Pathways and Experimental Workflows
SU6668 Target Signaling Pathways
The following diagram illustrates the primary signaling pathways inhibited by SU6668.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the inhibitory activity of a compound like SU6668.
Experimental Protocols
In Vitro Kinase Assay (Trans-Phosphorylation)
This protocol is a generalized representation based on methodologies used to evaluate SU6668.
-
Plate Preparation: 96-well microtiter plates are coated with a peptide substrate (e.g., 20 µ g/well of poly-Glu,Tyr in PBS) and incubated overnight at 4°C.
-
Blocking: Excess protein binding sites are blocked with a solution of 1-5% (w/v) BSA in PBS.
-
Enzyme Addition: Purified kinase (e.g., GST-Flk-1 or GST-FGFR1) is added to the wells in a kinase dilution buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% BSA).
-
Inhibitor Addition: SU6668 is dissolved in DMSO to create a stock solution, which is then serially diluted. The diluted inhibitor is added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP and MnCl2.
-
Incubation: Plates are incubated for 5-15 minutes at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Detection:
-
Plates are washed three times with TBST (Tris-buffered saline with Tween 20).
-
A primary rabbit polyclonal anti-phosphotyrosine antibody is added to the wells and incubated.
-
Plates are washed, and a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody is added and incubated.
-
After a final wash, the amount of phosphotyrosine is quantified using a suitable substrate for HRP.
-
Cell-Based Assays (e.g., Inhibition of Mitogenesis)
This protocol outlines a general procedure for assessing the effect of SU6668 on growth factor-induced cell proliferation.
-
Cell Seeding: Cells (e.g., HUVECs) are seeded in appropriate culture plates and grown to confluence in their standard growth medium.
-
Quiescence: To synchronize the cells, they are quiesced by incubation in a low-serum medium for a specified period (e.g., 24 hours for HUVECs).
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of SU6668 for 1 hour.
-
Ligand Stimulation: The cells are then stimulated with a specific growth factor (e.g., 100 ng/mL of VEGF or FGF) for a designated time (e.g., 10 minutes for phosphorylation assays, or longer for proliferation assays).
-
Analysis:
-
For Phosphorylation: Cell lysates are prepared, and Western blotting is performed using anti-phosphotyrosine antibodies to assess the phosphorylation status of the target receptor.
-
For Mitogenesis/Proliferation: A proliferation assay (e.g., MTT, BrdU incorporation) is conducted to measure the extent of cell division.
-
In Vivo Tumor Xenograft Studies
This is a generalized protocol for evaluating the anti-tumor efficacy of SU6668 in an animal model.
-
Tumor Implantation: Human tumor cells (e.g., A431, Colo205, C6) are subcutaneously injected into athymic (nude) mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. SU6668 is administered (e.g., orally or intraperitoneally) at various doses (e.g., 75-200 mg/kg) on a specified schedule (e.g., daily).
-
Monitoring: Tumor volume and body weight of the mice are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Tumors may also be excised for histological or immunohistochemical analysis (e.g., to assess microvessel density).
Conclusion
SU6668 is a well-documented multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties, primarily through the inhibition of PDGFR, VEGFR, and FGFR signaling. Its metabolite, this compound, has been identified, but its biological activity remains to be characterized. The data and protocols presented here for SU6668 provide a comprehensive resource for researchers in the fields of oncology and drug development. Further investigation into the activity of this compound would be necessary to understand its potential contribution to the overall pharmacological profile of SU6668.
References
- 1. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
Assessing the Inhibitory Activity of TSU-68 (SU6668) on FGFR: A Comparative Guide
For researchers and professionals in drug development, understanding the inhibitory profile of a compound against its target is paramount. This guide provides a comparative analysis of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase inhibitor, with a focus on its activity against Fibroblast Growth Factor Receptors (FGFRs). We present a compilation of publicly available experimental data to benchmark its performance against other known FGFR inhibitors.
Note on "6-Hydroxy-TSU-68": Publicly available scientific literature and databases do not provide specific data on a compound named "this compound." The information presented herein pertains to the parent compound, TSU-68 (SU6668). It is plausible that "this compound" is a metabolite or a derivative, and its inhibitory activity may differ.
Comparative Inhibitory Activity
TSU-68 is a potent inhibitor of several receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2][3][4] Its activity is competitive with respect to ATP.[1] The following tables summarize the in vitro inhibitory activity of TSU-68 and other selected FGFR inhibitors against their primary targets.
| Compound | Target(s) | Inhibitory Constant (Ki) | IC50 |
| TSU-68 (SU6668) | FGFR1 | 1.2 µM [2] | 3.04 µM [3][5] |
| PDGFRβ | 8 nM[1][2] | 0.06 µM[3][5] | |
| Flk-1 (VEGFR2) | 2.1 µM[2] | 2.43 µM[3] | |
| c-kit | 0.1-1 µM[6] | ||
| Infigratinib (BGJ398) | FGFR1, FGFR2, FGFR3 | Potent and selective[7] | |
| Dovitinib (TKI258) | FGFR1, FGFR2, FGFR3, VEGFRs, PDGFRs, c-KIT, CSF-1 | ||
| AZD4547 | FGFR1, FGFR2, FGFR3 | ||
| Ponatinib (AP24534) | Abl, PDGFR, VEGFR, FGFR, c-Kit | ||
| BLU-554 | FGFR4 | 5 nM[8] | |
| Erdafitinib | Pan-FGFR | ||
| Pemigatinib | FGFR1, FGFR2, FGFR3 |
Table 1: In Vitro Kinase Inhibition Profile of TSU-68 and Other FGFR Inhibitors. This table provides a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various tyrosine kinase inhibitors against their respective targets. The data is compiled from multiple sources.
| Compound | Cell-Based Assay | Cell Line | Effect | IC50 |
| TSU-68 (SU6668) | VEGF-driven mitogenesis | HUVEC | Inhibition | 0.34 µM[6] |
| FGF-driven mitogenesis | HUVEC | Inhibition | 9.6 µM[6] | |
| PDGF-stimulated proliferation | NIH3T3 | Inhibition | 16.5 µM[3] | |
| SCF-induced proliferation | MO7E | Inhibition | 0.29 µM[6] | |
| FGFR1 substrate phosphorylation | NIH-3T3 | Inhibition at ≥10 µM[6] | ||
| PDGFRβ phosphorylation | NIH-3T3 | Inhibition at 0.03-0.1 µM[6] | ||
| KDR phosphorylation | HUVEC | Inhibition at 0.03-10 µM[6] | ||
| Infigratinib | Cell Proliferation | FGFR-dependent cancer cell lines | Inhibition |
Table 2: Cellular Activity of TSU-68 and Infigratinib. This table outlines the effects of TSU-68 and Infigratinib in various cell-based assays, including mitogenesis, proliferation, and phosphorylation, along with the corresponding cell lines and IC50 values where available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity of compounds against FGFR.
In Vitro FGFR Kinase Assay (Filter-Binding Method)
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by an FGFR kinase.
Objective: To determine the IC50 value of a test compound against a purified FGFR kinase domain.
Materials:
-
Purified recombinant FGFR kinase (e.g., GST-FGFR1)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO₄, 0.02% BSA)
-
Test compound (serial dilutions)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Plate Preparation: Coat 96-well filter plates with the peptide substrate.
-
Compound Addition: Add serial dilutions of the test compound or vehicle (DMSO) to the wells.
-
Enzyme Addition: Add the purified FGFR kinase to the wells.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Washing: Wash the filter plates to remove unincorporated ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based FGFR Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of a compound to inhibit the autophosphorylation of FGFR within a cellular context.
Objective: To determine the effect of a test compound on ligand-induced FGFR phosphorylation in a relevant cell line.
Materials:
-
FGFR-expressing cell line (e.g., NIH-3T3 overexpressing FGFR1, cancer cell lines with FGFR amplification)
-
Cell culture medium and supplements
-
Test compound (serial dilutions)
-
FGF ligand (e.g., bFGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells, then treat with serial dilutions of the test compound for a specified time.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand to induce FGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with a primary antibody against phosphorylated FGFR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phosphorylated FGFR and normalize to a loading control (e.g., total FGFR or a housekeeping protein). Compare the levels of phosphorylated FGFR in compound-treated cells to the stimulated control to determine the inhibitory effect.
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the FGFR signaling pathway and a typical experimental workflow for inhibitor assessment.
Figure 1: Simplified FGFR Signaling Pathway
Figure 2: General Workflow for Assessing FGFR Inhibitors
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SU 6668 | PDGFR | Tocris Bioscience [tocris.com]
- 4. cellagentech.com [cellagentech.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
head-to-head comparison of 6-Hydroxy-TSU-68 with first-generation TKIs
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms by targeting specific molecular drivers of oncogenesis. This guide provides a detailed comparison of 6-Hydroxy-TSU-68, the active metabolite of the multi-targeted TKI TSU-68 (SU6668), and first-generation TKIs, with a primary focus on the epidermal growth factor receptor (EGFR) inhibitors gefitinib (B1684475) and erlotinib (B232). This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data, supporting experimental methodologies, and visual representations of the signaling pathways involved.
Executive Summary
This compound, acting through its parent compound TSU-68, is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). Its mechanism of action centers on disrupting tumor angiogenesis and direct effects on tumor cell proliferation. In contrast, first-generation TKIs like gefitinib and erlotinib are highly specific for EGFR and are primarily used in cancers driven by EGFR mutations, such as non-small cell lung cancer (NSCLC). The key distinction lies in their target profiles: TSU-68 is a multi-targeted inhibitor affecting various signaling pathways, while first-generation EGFR TKIs are more selective.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro inhibitory activities and clinical efficacy of TSU-68 (as the parent compound of this compound) and first-generation EGFR TKIs.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 / Ki | Reference |
| TSU-68 (SU6668) | PDGFRβ | Ki: 8 nM | [1][2] |
| VEGFR-1 (Flt-1) | IC50: 2.1 µM | [1] | |
| VEGFR-2 (KDR/Flk-1) | IC50: >100 µM (EGFR) | [3] | |
| FGFR1 | IC50: 1.2 µM | [1][2] | |
| Gefitinib | EGFR | IC50: 0.04 - 324.37 µM (in NSCLC cell lines) | [4] |
| Erlotinib | EGFR | IC50: 0.04 - 159.75 µM (in NSCLC cell lines) | [4] |
| HER2 | - (inhibits at submicromolar levels) | [5] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC50 | Reference |
| TSU-68 (SU6668) | VEGF-driven mitogenesis | HUVECs | 0.34 µM | [1] |
| FGF-driven mitogenesis | HUVECs | 9.6 µM | [1] | |
| SCF-induced proliferation | MO7E | 0.29 µM | [1] | |
| Gefitinib | Growth inhibition | NSCLC cell lines (EGFR mutant) | < 1 µM (sensitive lines) | [4] |
| Erlotinib | Growth inhibition | NSCLC cell lines (EGFR mutant) | < 1 µM (sensitive lines) | [4] |
Table 3: Clinical Efficacy in Relevant Indications
| Compound | Indication | Metric | Value | Reference |
| TSU-68 (SU6668) | Metastatic Breast Cancer | Objective Overall Response Rate | 0% | [6] |
| Clinical Benefit Rate | 5% | [6] | ||
| First-Generation EGFR TKIs (Gefitinib/Erlotinib) | EGFR-mutated NSCLC (First-line) | Median Progression-Free Survival (PFS) | 9.7 - 11.3 months | [7][8] |
| Objective Response Rate (ORR) | ~75-83% | [7] |
Mandatory Visualization
Signaling Pathways
Experimental Workflows
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory activity of TKIs against their target kinases.[1]
-
Plate Preparation: 96-well microtiter plates are coated with a substrate peptide, such as poly-Glu,Tyr (4:1), and incubated overnight at 4°C.
-
Blocking: Excess protein binding sites are blocked with a solution of 1-5% (w/v) bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Kinase Addition: Purified recombinant kinase domains (e.g., VEGFR-2, PDGFRβ, FGFR1, or EGFR) are added to the wells.
-
Inhibitor Addition: TSU-68 or a first-generation TKI is added to the wells at a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plates are incubated at room temperature for a specified time (e.g., 20 minutes) to allow for phosphorylation.
-
Washing: The plates are washed to remove unbound reagents.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to the wells. After incubation and subsequent washing, a colorimetric or chemiluminescent substrate is added, and the signal is measured using a microplate reader.
-
Data Analysis: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of TKIs on cell proliferation and viability.[9][10][11]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the TKI (TSU-68 or a first-generation TKI) or a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to determine the effect of TKIs on the phosphorylation status of their target receptors and downstream signaling proteins.[12][13][14][15]
-
Cell Culture and Treatment: Cells are grown to 70-80% confluency and then treated with the TKI at various concentrations for a specified time.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-VEGFR, p-EGFR) or a downstream signaling molecule (e.g., p-Akt, p-ERK). The membrane is then washed and incubated with a HRP-conjugated secondary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the chemiluminescent signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are often normalized to the total protein levels or a loading control (e.g., GAPDH, β-actin).
Conclusion
This compound, through its parent compound TSU-68, presents a broader spectrum of activity by targeting key drivers of angiogenesis (VEGFR, PDGFR, and FGFR). This multi-targeted approach may offer advantages in tumors where angiogenesis is a critical dependency. However, its clinical efficacy in some indications, such as metastatic breast cancer, has been limited.[6]
First-generation EGFR TKIs, gefitinib and erlotinib, have demonstrated significant clinical benefit in a well-defined patient population with EGFR-mutated NSCLC.[7] Their high specificity for EGFR leads to a more targeted therapeutic effect but also makes them susceptible to resistance mechanisms, such as the T790M mutation.[16]
The choice between a multi-targeted TKI like TSU-68 and a highly specific first-generation TKI depends on the specific cancer type, its underlying molecular drivers, and the tumor microenvironment. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to further investigate and understand the distinct and overlapping roles of these important classes of tyrosine kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A multicenter phase II study of TSU-68, a novel oral multiple tyrosine kinase inhibitor, in patients with metastatic breast cancer progressing despite prior treatment with an anthracycline-containing regimen and taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of First-Generation EGFR-TKIs Combined with Chemotherapy for Treatment-Naïve Advanced Non-Small-Cell Lung Cancer Patients Harboring Sensitive EGFR Mutations: A Single-Center, Open-Label, Single-Arm, Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to 6-Hydroxy-TSU-68 and Other Multi-Targeted Tyrosine Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for 6-Hydroxy-TSU-68 and other prominent multi-targeted tyrosine kinase inhibitors (TKIs) used in cancer research, with a particular focus on their application in hepatocellular carcinoma (HCC). This compound is the primary metabolite of TSU-68 (also known as Orantinib or SU6668), a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). Due to the limited availability of specific data on the metabolite, this guide will focus on the parent compound, TSU-68, and compare it with other well-established TKIs with similar target profiles: sorafenib (B1663141), sunitinib, regorafenib, and lenvatinib.
In Vitro Kinase Inhibitory Activity
The in vitro potency of these TKIs against their primary kinase targets is a critical determinant of their biological activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) or the inhibition constants (Ki) for each compound against key kinases involved in tumor angiogenesis and proliferation. Lower values indicate greater potency.
| Kinase Target | TSU-68 (Orantinib) | Sorafenib | Sunitinib | Regorafenib | Lenvatinib |
| VEGFR1 (Flt-1) | 2.1 µM (Ki) | 26 nM | - | 13 nM | 22 nM |
| VEGFR2 (KDR/Flk-1) | - | 90 nM[1][2] | 80 nM[1][3] | 4.2 nM[1][4] | 4.0 nM |
| VEGFR3 (Flt-4) | - | 20 nM[1][2] | - | 46 nM | 5.2 nM |
| PDGFRβ | 8 nM (Ki) | 57 nM[1][2] | 2 nM[1][3] | 22 nM[1][4] | 39 nM |
| FGFR1 | 1.2 µM (Ki) | 580 nM | - | - | 46 nM |
| c-KIT | 0.1-1 µM | 68 nM[1][2] | Yes | 7 nM[1][4] | Yes |
| Raf-1 | - | 6 nM[1][2] | - | 2.5 nM[1][4] | - |
| B-Raf | - | 22 nM[1][2] | - | 28 nM | - |
| RET | - | 43 nM | Yes | 1.5 nM[1][4] | Yes |
| TIE2 | - | - | - | Yes | - |
Clinical Efficacy in Advanced Hepatocellular Carcinoma
The clinical development of these TKIs has been extensively focused on advanced HCC, a hypervascular tumor where angiogenesis plays a crucial role. The following table summarizes key efficacy data from clinical trials.
| Drug | Clinical Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| TSU-68 (Orantinib) | Phase I/II | 13.1 months[5] | 2.1 months[5] |
| Phase II (with TACE) | - | 5.2 months (vs. 4.0 months control)[6] | |
| Sorafenib | SHARP (vs. Placebo) | 10.7 months (vs. 7.9 months) | 5.5 months (vs. 2.8 months) |
| vs. Sunitinib | 10.2 months[7][8][9] | 3.0 months[7][8][9] | |
| Sunitinib | vs. Sorafenib | 7.9 months[7][8][9] | 3.6 months[7][8][9] |
| Regorafenib | RESORCE (vs. Placebo) | 10.6 months (vs. 7.8 months)[10][11][12] | 3.1 months (vs. 1.5 months)[10] |
| Lenvatinib | REFLECT (vs. Sorafenib) | 13.6 months (non-inferior to Sorafenib)[13][14][15] | 7.3 months (vs. 3.6 months)[14] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Methodology:
-
Recombinant kinase domains (e.g., VEGFR2, PDGFRβ) are incubated in a reaction buffer containing a peptide substrate and ATP.
-
The test compound (e.g., TSU-68) is added at various concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cell-Based Receptor Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.
Methodology:
-
Cells overexpressing the target receptor (e.g., NIH-3T3 cells with PDGFRβ) are cultured.
-
The cells are serum-starved to reduce baseline receptor activation.
-
Cells are pre-incubated with the test compound at various concentrations.
-
The cognate ligand (e.g., PDGF) is added to stimulate receptor phosphorylation.
-
Cells are lysed, and the phosphorylation status of the receptor is determined by Western blotting or ELISA using phospho-specific antibodies.[16][17][18]
-
The inhibition of phosphorylation is quantified to determine the compound's cellular potency.
Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Human tumor cells (e.g., colon or liver cancer cell lines) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[19]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[19]
-
The test compound is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, and further analyses, such as immunohistochemistry for markers of angiogenesis and proliferation, can be performed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these TKIs and a general workflow for their preclinical evaluation.
Caption: Key signaling pathways inhibited by multi-targeted TKIs.
Caption: General workflow for preclinical and clinical evaluation of TKIs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. A phase I/II trial of the oral antiangiogenic agent TSU-68 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Sunitinib versus sorafenib in advanced hepatocellular cancer: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase III RESORCE Study Data Show Regorafenib Improves Overall Survival in Previously Treated Patients With Unresectable Liver Cancer - The ASCO Post [ascopost.com]
- 11. Review of Regorafenib for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Efficacy results in the head-to-head REFLECT trial for uHCC [lenvimahcp.com]
- 15. New Post-Hoc Analysis from Phase 3 REFLECT Trial Presented at ESMO GI 2024 Explores Efficacy Outcomes with LENVIMA® (lenvatinib) Based on Depth of Tumor Response in Unresectable Hepatocellular Carcinoma [prnewswire.com]
- 16. researchgate.net [researchgate.net]
- 17. 7tmantibodies.com [7tmantibodies.com]
- 18. Receptor Phosphorylation Detection - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Hydroxy-TSU-68
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of 6-Hydroxy-TSU-68. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound and to maintain regulatory compliance within the laboratory setting. As this compound is a metabolite of the potent tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668), it should be handled with the same level of caution as the parent compound.[1] The following procedures are based on best practices for the disposal of potent, biologically active small molecules.
Core Safety Principles
Given that this compound is a derivative of the potent kinase inhibitor TSU-68, it must be treated as a potentially hazardous substance.[2][3] The fundamental principle is to manage all waste streams containing this compound as hazardous chemical waste.[4][5] This includes the pure compound, solutions, and any contaminated laboratory materials. Adherence to your institution's chemical hygiene plan and waste disposal procedures is mandatory.[5]
Compound Data Summary
| Identifier | CAS Number | Molecular Formula | Molecular Weight | Solubility |
| TSU-68 (Parent Compound) | 252916-29-3 | C₁₈H₁₈N₂O₃ | 310.4 g/mol | Insoluble in water and ethanol; soluble in DMSO (≥15.5 mg/mL) and DMF.[2][6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE to prevent exposure. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A fully buttoned laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental reactions and ensure compliant disposal.[7]
-
Solid Waste:
-
Place all solid materials contaminated with this compound, such as unused compound, weighing papers, pipette tips, and contaminated gloves, into a designated, durable, and sealable hazardous waste container.[4]
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[4]
-
This container should be specifically designated for organic or potent compound waste, depending on the solvent used (e.g., DMSO).
-
Keep the container securely closed when not in use.
-
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glassware, must be placed in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".[4][5]
-
The label must include the full chemical name: "This compound " and any other chemical constituents in the waste stream (e.g., DMSO).
-
Indicate the approximate concentrations and quantities of the waste components.
-
Note the date when waste was first added to the container.
Step 4: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are properly segregated to prevent any chemical reactions.[8]
-
Liquid waste containers should be stored in secondary containment trays to mitigate potential spills.
Step 5: Decontamination Procedures
-
Decontaminate any surfaces or laboratory equipment that has come into contact with this compound.
-
A common and effective procedure is to wipe surfaces first with a suitable solvent (such as 70% ethanol) to solubilize the compound, followed by a thorough cleaning with a laboratory detergent.[4]
-
All materials used for decontamination, such as wipes and paper towels, must be disposed of as hazardous solid waste.
Step 6: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
Never dispose of this compound waste down the drain or in the regular trash.[4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biomeda.com [biomeda.com]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Personal protective equipment for handling 6-Hydroxy-TSU-68
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 6-Hydroxy-TSU-68, based on general laboratory safety standards.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1 | Protects against chemical splashes and airborne particles.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | ASTM F1001 or EN 374 | Prevents skin contact with the compound. Double gloving is recommended. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Provides a barrier against spills and contamination of personal clothing. | |
| Respiratory Protection | Fume Hood or a NIOSH-approved Respirator | Recommended when handling the compound as a powder or when there is a risk of aerosolization. | |
| Foot Protection | Closed-toe Shoes | ASTM F2412/F2413 | Protects feet from spills and falling objects.[1] |
Procedural Workflow for Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
